N-(1H-indazol-6-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of N-(1H-indazol-6-yl)benzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of N-(1H-indazol-6-yl)benzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the handling, utilization, and further development of this important chemical scaffold.
Introduction: The Significance of the Indazole-Benzamide Scaffold
The N-(1H-indazol-6-yl)benzamide core is a privileged heterocyclic structure in modern medicinal chemistry. The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active compounds. It is recognized for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases, making it a cornerstone in the design of kinase inhibitors. When coupled with a benzamide group, the resulting scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]
Derivatives of N-(1H-indazol-6-yl)benzamide have demonstrated significant potential in oncology, particularly as inhibitors of protein kinases that are critical for tumor growth and proliferation. For instance, the analogous N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been extensively explored for the development of potent Polo-like kinase 4 (PLK4) inhibitors.[2] This highlights the therapeutic relevance of the N-(1H-indazol-6-yl)amide linkage in designing targeted cancer therapies.
Physicochemical Properties
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on related benzamide and indazole compounds. |
| Melting Point | Not available. | The related 1H-Indazol-5-amine has a melting point of 172-178 °C.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water. | General characteristic of similar aromatic amide structures. |
| pKa (acidic) | ~13.0 | Predicted for the indazole N-H proton, based on 1H-indazole-6-carboxamide.[4] |
| pKa (basic) | ~1.8 | Predicted for the pyrazole nitrogen, based on 1H-indazole-6-carboxamide.[4] |
| LogP | ~2.6 | Computed for the similar 2-hydroxy-N-(1H-indazol-6-yl)benzamide.[5] |
Synthesis of N-(1H-indazol-6-yl)benzamide
The synthesis of N-(1H-indazol-6-yl)benzamide can be readily achieved through the amide coupling of 6-amino-1H-indazole with benzoyl chloride or benzoic acid. A general and reliable method involves the use of standard peptide coupling reagents.
Synthetic Scheme
Caption: General synthetic route for N-(1H-indazol-6-yl)benzamide.
Experimental Protocol: Amide Coupling
This protocol is adapted from standard procedures for the synthesis of related benzamide derivatives.[1]
-
Dissolution: In a round-bottom flask, dissolve 6-amino-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Stability
N-(1H-indazol-6-yl)benzamide possesses several reactive sites that can be targeted for further chemical modification.
-
N-Alkylation of the Indazole Ring: The indazole ring has two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.
-
Electrophilic Aromatic Substitution: Both the benzamide and indazole rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.
-
Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although it is generally stable under neutral conditions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many organic compounds, it may be sensitive to strong oxidizing agents and extreme temperatures.
Caption: Key reactive sites of N-(1H-indazol-6-yl)benzamide.
Spectroscopic Characterization
While specific spectra for N-(1H-indazol-6-yl)benzamide are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of indazole and benzamide moieties.
-
¹H NMR:
-
Aromatic protons of the indazole and benzamide rings are expected to appear in the range of δ 7.0-8.5 ppm.
-
The N-H proton of the amide is expected to be a broad singlet, typically downfield.
-
The N-H proton of the indazole ring is also expected to be a broad singlet, at a chemical shift highly dependent on the solvent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 110-150 ppm region.
-
The carbonyl carbon of the amide is expected to appear around δ 165-170 ppm.
-
-
IR Spectroscopy:
-
A characteristic C=O stretching vibration for the amide is expected around 1650 cm⁻¹.
-
N-H stretching vibrations for the amide and indazole NH groups are expected in the range of 3200-3400 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z = 237.26.
-
Applications in Drug Discovery
The N-(1H-indazol-6-yl)benzamide scaffold is a highly valuable starting point for the design of novel therapeutic agents. Its proven ability to interact with kinase enzymes makes it a prime candidate for the development of inhibitors for a variety of targets.
Kinase Inhibitor Design
The indazole ring can act as a hinge-binder, a common feature of many successful kinase inhibitors. The benzamide portion can be modified to explore different pockets of the ATP-binding site, thereby enhancing potency and selectivity. The development of potent PLK4 and FLT3 inhibitors based on similar scaffolds underscores the potential of this chemical class.[2]
Caption: Interaction of the scaffold with a kinase active site.
Safety and Handling
While a specific safety data sheet for N-(1H-indazol-6-yl)benzamide is not available, general precautions for handling similar aromatic amide compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Similar compounds may be harmful if swallowed or inhaled.[3]
Conclusion
N-(1H-indazol-6-yl)benzamide is a chemically significant scaffold with considerable potential in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and insights into its reactivity and applications. While some physicochemical data are inferred from related structures, the information presented herein offers a solid foundation for researchers to confidently work with and further explore the therapeutic potential of this versatile molecule.
References
- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Sun, P., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
-
PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide. Retrieved from [Link]
- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
- Thermo Fisher Scientific. (2025).
- RSC Publishing. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
-
PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]
- Fisher Scientific. (2024).
- MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.
- Merck Millipore. (n.d.).
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- EPA. (2025). 1H-Indazole-6-carboxamide Properties.
- Pharmaffiliates. (n.d.). N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide.
- Beilstein Journals. (n.d.).
- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2026). N-(1-adamantylcarbamothioyl)
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C14H11N3O2 | CID 459471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
N-(1H-indazol-6-yl)benzamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(1H-indazol-6-yl)benzamide
This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for N-(1H-indazol-6-yl)benzamide, a molecule featuring the indazole-benzamide scaffold common in medicinal chemistry.[1] The narrative is structured to not only provide procedural steps but to elucidate the underlying chemical principles and rationale behind the chosen methodologies, reflecting field-proven insights for researchers, scientists, and professionals in drug development.
Strategic Overview: A Two-Stage Approach
The synthesis of N-(1H-indazol-6-yl)benzamide is most logically approached via a two-stage strategy. The core of this strategy involves the initial construction of the key intermediate, 6-aminoindazole, followed by a final amide bond formation. This pathway is selected for its reliability, high yields, and the commercial availability of the initial starting materials.
Caption: Experimental workflow for the reduction of 6-nitroindazole.
Experimental Protocol: Synthesis of 6-Aminoindazole [2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol).
-
Catalyst and Solvent: Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 2.0 g, ~8 wt%). Suspend the solids in methanol (e.g., 250 mL).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask and purge the system. Allow the reaction to stir vigorously under the hydrogen atmosphere (1 atm) at room temperature overnight.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. This typically affords 6-amino-1H-indazole as a yellow solid with high purity and yield, often requiring no further purification.
| Parameter | Value | Reference |
| Starting Material | 6-Nitro-1H-indazole | [2] |
| Reagents | 10% Pd/C, H₂ (1 atm) | [2] |
| Solvent | Methanol | [2] |
| Typical Yield | ~94% | [2] |
| Product Purity | High, often used directly | [2] |
Part 2: Amide Coupling for N-(1H-indazol-6-yl)benzamide
The final step is the formation of the amide bond between the 6-amino group of the indazole intermediate and a benzoyl moiety. This N-acylation is a pivotal transformation.
Method Selection Rationale:
-
Benzoyl Chloride: Reacting 6-aminoindazole with benzoyl chloride in the presence of a base like pyridine or triethylamine is a direct and rapid method. [3]The primary drawback is the generation of HCl, which must be scavenged by the base, forming salts that need to be removed during workup. Benzoyl chloride is also lachrymatory and moisture-sensitive.
-
Benzoic Acid with Coupling Agents: A more modern and often preferred approach in drug discovery utilizes peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt). [1]This method offers milder reaction conditions, broader functional group tolerance, and avoids the use of highly reactive acyl chlorides. The byproducts are typically water-soluble, simplifying purification.
This guide details the EDC/HOBt coupling protocol for its superior control and milder conditions.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Experimental Protocol: Synthesis of N-(1H-indazol-6-yl)benzamide [1]
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoindazole (1 equivalent) and benzoic acid (1.2 equivalents) in a suitable aprotic solvent like DMF or THF.
-
Coupling Agent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 3 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure N-(1H-indazol-6-yl)benzamide.
| Parameter | Value | Reference |
| Substrates | 6-Aminoindazole, Benzoic Acid | [1] |
| Coupling Reagents | EDC, HOBt | [1] |
| Base | Triethylamine (TEA) | [1] |
| Solvent | DMF or THF | [1] |
| Reaction Time | 4-6 hours | [1] |
| Temperature | Room Temperature | [1] |
Overall Synthetic Pathway
The complete, optimized pathway from a common starting material to the final product is summarized below.
Caption: The complete synthetic pathway to N-(1H-indazol-6-yl)benzamide.
References
- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- ChemicalBook. 6-Nitroindazole synthesis.
- Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.
- Kim, J. S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Google Patents. (1976).
- Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
- El-Sattar, N. A., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.
- ChemicalBook. 3-Methyl-6-nitroindazole synthesis.
- Kim, J. S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- ChemicalBook. 6-Aminoindazole synthesis.
- Varma, R. S., & Kumar, D. (1999). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules.
Sources
Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Biological Activity of the N-(1H-Indazol-6-yl)amide Scaffold
The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[1][2] This has established it as a "privileged scaffold" in drug discovery. When functionalized at the 6-position with an amide linkage, forming the N-(1H-indazol-6-yl)amide core, the resulting structure serves as a versatile and potent pharmacophore for a new generation of targeted therapeutics, particularly in oncology.
This guide provides a detailed exploration of the biological activities associated with derivatives of the N-(1H-indazol-6-yl)amide scaffold. We will delve into the key molecular targets, mechanisms of action, and the critical experimental methodologies used to validate their therapeutic potential. The focus is on providing researchers and drug development professionals with the technical insights and practical protocols necessary to advance the study of this important class of compounds.
Part 1: Key Molecular Targets and Mechanisms of Action
Derivatives of the N-(1H-indazol-6-yl)amide scaffold have been expertly engineered to achieve high potency and selectivity against critical oncogenic protein kinases. Two of the most significant targets are Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3).
Inhibition of Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during cell division.[3] Its overexpression is strongly correlated with the development and progression of numerous cancers, including breast cancer, as it promotes genomic instability.[3][4]
-
Mechanism of Action: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed as highly potent ATP-competitive inhibitors of PLK4.[4] By occupying the ATP-binding site, these compounds block the kinase's catalytic activity. This inhibition prevents centriole duplication, leading to mitotic errors, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death) in cancer cells.[4] The indazole core typically forms key hydrogen bonds in the hinge region of the kinase, while the substituted benzenesulfonamide moiety extends into a hydrophobic pocket, enhancing both potency and selectivity.[4]
Caption: PLK4 inhibition by N-(1H-indazol-6-yl)benzenesulfonamide derivatives.
Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5][6] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common drivers of acute myeloid leukemia (AML).[5][7] These mutations lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells.
-
Mechanism of Action: Complex benzamide derivatives incorporating the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold have been developed as potent, type II inhibitors of FLT3.[5][6] These inhibitors are effective against both wild-type FLT3 and, critically, the mutated forms that confer resistance to other therapies.[5][7] The indazole fragment serves as a hinge-binder in the ATP-binding pocket, while the larger benzimidazole-benzamide structure extends into an adjacent hydrophobic region, stabilizing the inactive (DFG-out) conformation of the kinase.[5][7] This mechanism of action is particularly effective against activation loop mutations like D835Y.[5]
Part 2: Synthesis and Biological Evaluation Protocols
The translation of a chemical scaffold into a viable drug candidate requires robust synthetic routes and a rigorous cascade of biological assays. This section provides validated, step-by-step protocols for these critical processes.
General Synthesis of N-(1H-indazol-6-yl)benzamide Derivatives
The synthesis of these compounds typically involves the coupling of a 6-amino-1H-indazole core with a substituted benzoic acid. This is a standard and reliable amidation reaction.
Protocol: Amide Coupling Reaction [2]
-
Solubilization: In a round-bottom flask, dissolve 6-amino-1H-indazole (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Addition of Reagents: Add the desired substituted benzoic acid (1.2 equivalents), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an auxiliary coupling agent such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents), to the mixture to neutralize the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final N-(1H-indazol-6-yl)benzamide derivative.[8]
In Vitro Biological Evaluation Workflow
A tiered approach is essential for evaluating the biological activity, from initial enzymatic inhibition to cellular effects.
Caption: Experimental workflow for evaluating N-(1H-indazol-6-yl)amide derivatives.
Protocol: In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [4]
This assay is a self-validating system based on fluorescence resonance energy transfer (FRET) to measure the displacement of a tracer from the kinase active site.
-
Reagent Preparation: Prepare a solution of the PLK4 enzyme, a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound (serially diluted) in kinase buffer.
-
Incubation: Add the reagents to a low-volume 384-well plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements, measuring emission at both the donor (Europium) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates that the test compound has displaced the tracer from the PLK4 active site. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Proliferation (MTT) Assay [8]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the N-(1H-indazol-6-yl)amide derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to calculate the IC₅₀.
In Vivo Efficacy Evaluation
Promising candidates from in vitro testing must be evaluated in a living system to assess their anti-tumor efficacy and safety profile.
Protocol: Human Tumor Xenograft Model [9]
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, positive control, and test compound at various doses).[9]
-
Compound Administration: Administer the test compound via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week as an indicator of efficacy and toxicity, respectively.[9]
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predefined size), euthanize the animals. Excise the tumors, weigh them, and perform further analyses such as histopathology or biomarker assessment.
Part 3: Quantitative Data and Key Findings
The rigorous application of the protocols described above has led to the identification of highly potent lead compounds. The data below summarizes the activity of representative molecules from the two major target classes.
| Compound ID | Target | In Vitro Activity (IC₅₀) | Cellular Activity (Cell Line) | Cellular IC₅₀ | Reference |
| K22 | PLK4 | 0.1 nM | MCF-7 (Breast Cancer) | 1.3 µM | [3][4] |
| Centrinone | PLK4 | 2.7 nM | MCF-7 (Breast Cancer) | 4.8 µM | [4] |
| 8r | FLT3 | 41.6 nM | - | - | [5] |
| 8r | FLT3-D835Y (Mutant) | 5.64 nM | - | - | [5] |
| 8r | FLT3-ITD (Mutant) | 22.8 nM | MOLM-13 (AML) | 1.9 nM | [5] |
Data compiled from published studies.[3][4][5]
These results highlight the exceptional potency of optimized derivatives. For instance, compound K22 shows sub-nanomolar inhibition of its target kinase, PLK4, and demonstrates superior anti-proliferative efficacy in MCF-7 breast cancer cells compared to the established inhibitor Centrinone.[4] Similarly, compound 8r exhibits potent, low-nanomolar activity against both wild-type and clinically relevant mutant forms of FLT3, underscoring its potential to overcome drug resistance in AML.[5]
Conclusion and Future Directions
The N-(1H-indazol-6-yl)amide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The inherent drug-like properties of the indazole ring, combined with the synthetic tractability of the amide linkage, provide a powerful platform for medicinal chemists. The success in targeting PLK4 and FLT3 validates this scaffold's utility in oncology.
Future research should focus on several key areas:
-
Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability to enhance in vivo efficacy. Studies on compounds like K22 have already shown promising pharmacokinetic profiles, with acceptable half-life and good area under the curve (AUC).[4]
-
Selectivity Profiling: Comprehensive kinome screening to ensure a high degree of selectivity and minimize off-target effects, thereby improving the safety profile.
-
Exploration of New Targets: Applying the scaffold to other clinically relevant kinases where the ATP-binding site architecture is amenable to this pharmacophore.
-
Combination Therapies: Investigating the synergistic effects of these targeted agents with existing chemotherapies or other targeted drugs to overcome resistance and improve patient outcomes.
By continuing to integrate rational design, robust synthesis, and rigorous biological evaluation, the N-(1H-indazol-6-yl)amide scaffold is poised to deliver the next generation of precision medicines for cancer and other diseases.
References
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link][4]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link][5]
-
Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link][3]
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. [Link][10]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link][11]
-
Synthesis and biological activity of novel benzimidazoles. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link][12]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link][1]
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI. [Link][13]
-
Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed. [Link][6]
-
Single Ascending Dose Study to Evaluate the Safety, Tolerability and Pharmacokinetics (PK) of SP-333 Tablets in Healthy Adult Subjects - ClinicalTrials.gov. [Link][14]
-
(PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - ResearchGate. [Link][7]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. [Link][15]
-
Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF - ResearchGate. [Link][16]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Evaluation of N-(1H-Indazol-6-yl)-Based Compounds in Cancer Cell Lines
A Senior Application Scientist's Perspective on Preclinical Assessment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of indazole-based compounds, a privileged scaffold in modern oncology. While public data on the specific compound N-(1H-indazol-6-yl)benzamide is limited, this document leverages extensive research on structurally related analogs, such as N-(1H-indazol-6-yl)benzenesulfonamides and other 6-substituted indazoles, to present a robust, technically-grounded methodology. We will explore the common mechanisms of action, provide detailed protocols for in vitro assessment, and offer insights into data interpretation, thereby creating a self-validating system for the investigation of novel indazole-based anticancer agents.
Part 1: The Indazole Scaffold and its Mechanistic Underpinnings in Oncology
The indazole ring system is a cornerstone of many targeted cancer therapies, forming the core of FDA-approved drugs like Axitinib and Pazopanib.[1][2] These agents primarily function as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] Indazole derivatives are adept at fitting into the ATP-binding pockets of various kinases, disrupting downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[4][5]
A prominent target for N-(1H-indazol-6-yl)-based compounds is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Overexpression of PLK4 is common in several cancers, leading to centrosome amplification, genomic instability, and aneuploidy—hallmarks of tumorigenesis. Inhibition of PLK4 prevents proper centriole formation, leading to mitotic errors and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]
The diagram below illustrates the central role of PLK4 in the cell cycle and the therapeutic impact of its inhibition by an indazole-based compound.
Caption: PLK4 inhibition pathway by an N-(1H-indazol-6-yl)-based compound.
Part 2: Quantitative In Vitro Assessment of Anticancer Activity
The initial evaluation of a novel compound involves quantifying its ability to inhibit the growth of various cancer cell lines. This provides crucial data on potency and selectivity.
Antiproliferative Activity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes the reported IC50 values for several representative indazole derivatives across a panel of human cancer cell lines, demonstrating the broad applicability of this chemical scaffold.
| Compound ID | Core Structure | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | MCF-7 | Breast Adenocarcinoma | 1.3 | [6] |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal Carcinoma | 14.3 | [7][8] |
| 2f | Substituted 1H-indazole | 4T1 | Murine Breast Cancer | 0.23 - 1.15 | [9] |
| 6o | 1H-indazole-3-amine Derivative | K562 | Chronic Myeloid Leukemia | 5.15 | [10][11] |
| 3b | Curcumin Indazole Analog | WiDr | Colorectal Carcinoma | 27.20 | [12] |
Experimental Protocol 1: Cell Viability Assessment via MTT Assay
This protocol provides a robust method for determining the IC50 value of a test compound. The methyl-thiazolyl-tetrazolium (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][13]
Causality and Self-Validation: This assay is predicated on the principle that viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the compound does not have cytotoxic effects on its own. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock solution of the N-(1H-indazol-6-yl)benzamide derivative in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Experimental Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
After establishing antiproliferative activity, the next logical step is to determine the mechanism of cell death. Many effective anticancer agents, including indazole derivatives, induce apoptosis.[9][14]
Causality and Self-Validation: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Part 3: Integrated Experimental Workflow
A successful preclinical evaluation campaign follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are directed toward the most promising candidates.
Caption: A standard workflow for the in vitro evaluation of novel anticancer compounds.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed.
- (PDF) Indazole Derivatives: Promising Anti-tumor Agents. (2018).
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science.
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Bentham Science.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science.
- In Vitro Cytotoxicity of Indazole-Based Urea Deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed.
- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Deriv
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2025). PMC.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023).
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2025). RSC Publishing.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
N-(1H-Indazol-6-yl)benzamide: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and engage in critical hydrogen bonding interactions within the active sites of various kinases. This structural feature has established the indazole scaffold as a cornerstone in the development of targeted therapies, particularly in oncology. This guide focuses on a fundamental yet potent example of this scaffold: N-(1H-indazol-6-yl)benzamide. While much of the published research has explored more complex derivatives, an in-depth understanding of this core structure is paramount for any researcher aiming to innovate within this chemical space. This document provides a comprehensive technical overview of N-(1H-indazol-6-yl)benzamide, from its synthesis and characterization to its potential biological targets and methods for its evaluation as a drug candidate. The protocols and insights presented herein are synthesized from extensive experience in the field and the broader scientific literature on closely related analogs, offering a robust framework for its application in drug discovery projects.
Synthesis and Characterization of N-(1H-indazol-6-yl)benzamide
The synthesis of N-(1H-indazol-6-yl)benzamide is most directly achieved through an amide coupling reaction between 6-amino-1H-indazole and benzoic acid. This method is widely applicable and allows for the straightforward generation of a diverse library of analogs by varying the benzoic acid component.
Synthetic Workflow
The overall synthetic and evaluative workflow for N-(1H-indazol-6-yl)benzamide is depicted below. This process begins with the chemical synthesis and purification of the compound, followed by a series of in vitro assays to determine its biological activity and preliminary drug-like properties.
Caption: A generalized workflow for the synthesis and biological evaluation of N-(1H-indazol-6-yl)benzamide.
Experimental Protocol: Amide Coupling
This protocol details the synthesis of N-(1H-indazol-6-yl)benzamide using HATU as the coupling agent, a method known for its efficiency with heterocyclic amines.
Materials:
-
6-Amino-1H-indazole
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-amino-1H-indazole (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(1H-indazol-6-yl)benzamide.
Characterization
The identity and purity of the synthesized N-(1H-indazol-6-yl)benzamide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
Biological Target Profile: A Focus on Kinase Inhibition
The N-(1H-indazol-6-yl)amide scaffold is a well-established pharmacophore for kinase inhibitors. Based on extensive research on its derivatives, the primary putative targets for N-(1H-indazol-6-yl)benzamide are key kinases implicated in cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4).
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) cases, making it a key therapeutic target.[1]
Caption: A simplified representation of the FLT3 signaling pathway and the putative point of inhibition by N-(1H-indazol-6-yl)benzamide.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is linked to centrosome amplification, genomic instability, and the progression of various cancers.[2][3]
Sources
Methodological & Application
Application Notes and Protocols for the Purification of N-(1H-indazol-6-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the methodologies for the purification of N-(1H-indazol-6-yl)benzamide, a crucial intermediate in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors.[1][2] The purity of this compound is paramount for the integrity of subsequent synthetic steps and the biological activity of the final drug candidates. This document provides an in-depth analysis of two primary purification techniques: flash column chromatography and recrystallization. It offers not just procedural steps but also the underlying scientific principles, troubleshooting guidance, and methods for purity assessment, designed to empower researchers to achieve high-purity N-(1H-indazol-6-yl)benzamide.
Introduction: The Importance of Purity for N-(1H-indazol-6-yl)benzamide
The N-(1H-indazol-6-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2] The presence of impurities, which can include unreacted starting materials, by-products from side reactions such as homocoupling, or residual solvents, can have significant downstream consequences.[3] These impurities can interfere with subsequent chemical transformations, lead to the formation of undesired side products, and, most critically, impact the biological activity and toxicity profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification protocols are essential to ensure the quality and reliability of research and development outcomes.
This guide provides detailed protocols for two of the most effective and commonly employed purification techniques in organic synthesis: flash column chromatography and recrystallization. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of N-(1H-indazol-6-yl)benzamide and its potential impurities is fundamental to developing an effective purification strategy. While specific experimental data for the target molecule is not extensively available in the public domain, we can infer properties from closely related analogs and the general behavior of aromatic amides.
Table 1: Physicochemical Properties of N-(1H-indazol-6-yl)benzamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Notes |
| N-(1H-indazol-6-yl)benzamide | C₁₄H₁₁N₃O | 237.26 | ~2.5-3.0 (Estimated) | Target Compound |
| 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C₁₄H₁₁N₃O₂ | 253.26 | 2.6 | Structurally similar analog.[4] |
| Benzamide | C₇H₇NO | 121.14 | 0.6 | Parent benzamide structure.[5] |
Common Impurities to Consider:
-
Unreacted Starting Materials: 1H-indazol-6-amine and benzoyl chloride (or benzoic acid if using amide coupling).
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of benzoyl moieties or bi-indazole species.[3]
-
Over-acylated Products: Di-benzoylated indazole derivatives.
-
Residual Solvents: From the reaction and workup steps (e.g., DMF, THF, ethyl acetate).
Purification Strategy: A Decision-Making Workflow
The selection of the appropriate purification technique is a critical first step. The following diagram outlines a logical workflow for choosing between flash column chromatography and recrystallization.
Caption: Decision workflow for selecting a purification method.
Flash Column Chromatography Protocol
Flash column chromatography is a highly effective technique for separating compounds with different polarities and is particularly useful for complex mixtures or when impurities have similar solubility to the product.[6]
Principle
This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase. Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer by the polar stationary phase, thus effecting separation.
Materials and Reagents
-
Crude N-(1H-indazol-6-yl)benzamide
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Protocol
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for N-(1H-indazol-6-yl)benzamide is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in separate tubes and monitor the elution progress by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1H-indazol-6-yl)benzamide.
-
Troubleshooting
Table 2: Troubleshooting Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | Compound is highly polar and retained on the silica. | Gradually increase the mobile phase polarity. Consider using a different stationary phase like alumina.[6] |
| Compound is unstable on silica gel. | Perform a small-scale stability test before committing the bulk material.[6] | |
| Poor Separation | Inappropriate mobile phase. | Optimize the solvent system using TLC to achieve better separation between the product and impurities. |
| Co-elution of Impurities | Overloading the column. | Use a larger column or reduce the amount of crude material loaded. |
Recrystallization Protocol
Recrystallization is an excellent purification technique for crystalline solids, capable of yielding very high-purity material, especially at a larger scale.[6]
Principle
This method is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration).[7][8][9]
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the purification of structurally related indazole derivatives, suitable solvents or solvent systems to screen for N-(1H-indazol-6-yl)benzamide include:
-
Single Solvents: Acetone[4], ethanol, or ethyl acetate.
-
Mixed Solvents: Ethyl acetate/hexane[7] or ethanol/water.
Experimental Determination of the Optimal Solvent:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and observe if the solid dissolves.
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Step-by-Step Protocol
-
Dissolution:
-
Place the crude N-(1H-indazol-6-yl)benzamide in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a boil with gentle swirling. Add just enough hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, further cool the flask in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Troubleshooting
Table 3: Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily Product Instead of Crystals | Presence of impurities inhibiting crystallization. | Attempt to purify a small sample by flash chromatography to see if the purified material crystallizes. Try triturating the oil with a non-polar solvent like hexane to induce solidification.[6] |
| Low melting point of the compound. | Confirm the melting point of a purified sample. | |
| No Crystal Formation Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Persistent Impurities in Crystals | Impurity has similar solubility to the product. | Screen for alternative recrystallization solvents or solvent mixtures.[6] |
| Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly.[6] |
Purity Assessment
After purification, it is crucial to assess the purity of the N-(1H-indazol-6-yl)benzamide. A combination of the following analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified sample should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity.
Conclusion
The purification of N-(1H-indazol-6-yl)benzamide is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting the appropriate technique, whether it be flash column chromatography for complex mixtures or recrystallization for crystalline solids, and by understanding the principles behind these methods, researchers can consistently obtain high-purity material. The protocols and troubleshooting guides provided herein serve as a comprehensive resource to aid in the successful purification of this valuable synthetic intermediate.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
-
Hakmaoui, Y., et al. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. IUCrData. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
-
PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization I. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
-
Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Indazole-6-carboxamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
- Al-Tel, T. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4579.
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C14H11N3O2 | CID 459471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 401591-09-1|N-(1H-Indazol-6-yl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. rubingroup.org [rubingroup.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols: Comprehensive Characterization of N-(1H-indazol-6-yl)benzamide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The N-(1H-indazol-6-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous targeted therapeutic agents, particularly kinase inhibitors. Its derivatives have shown potent inhibitory activity against critical cancer targets like Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Given its significance, rigorous and unambiguous characterization of any synthesized analogue is paramount to ensure structural integrity, purity, and reproducibility of biological data. This guide provides a comprehensive suite of protocols and expert insights for the definitive characterization of N-(1H-indazol-6-yl)benzamide and its derivatives, establishing a self-validating analytical workflow from initial structural confirmation to detailed physicochemical analysis.
Introduction: The Importance of the Indazole-Benzamide Scaffold
This document outlines the multi-technique approach required to fully characterize N-(1H-indazol-6-yl)benzamide. We will move beyond simple data reporting to explain the causality behind procedural choices, ensuring that each step contributes to a holistic and trustworthy understanding of the molecule.
Synthesis and Purification Strategy
While numerous synthetic routes can be envisioned, a common and effective method involves the amide coupling of 6-amino-1H-indazole with a benzoic acid derivative. This is typically mediated by standard peptide coupling reagents.
Core Reaction: 6-amino-1H-indazole + Benzoic Acid --(Coupling Agents)--> N-(1H-indazol-6-yl)benzamide
Post-synthesis, purification is critical. The choice between chromatography and recrystallization depends on the impurity profile and scale.
-
Flash Column Chromatography: Highly effective for removing a broad range of impurities, especially unreacted starting materials or by-products with different polarities. It is the preferred method for initial purification on a laboratory scale.[4][5]
-
Recrystallization: An economical and efficient method for achieving high purity for crystalline solids, provided a suitable solvent system can be identified.[4] It is particularly effective at removing trace impurities that may co-elute during chromatography.
The progress of purification should always be monitored by a rapid technique like Thin-Layer Chromatography (TLC) before committing to more advanced analytical assessments.[4][6]
Analytical Characterization Workflow
A robust characterization workflow is sequential and complementary. Each technique provides a unique piece of the puzzle, and together they build an unassailable structural and purity profile.
Caption: Overall workflow for the characterization of N-(1H-indazol-6-yl)benzamide.
Part I: Structural Elucidation Protocols
The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR are required for full characterization.
Expertise & Causality: The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment. This allows us to "map" the molecule. For instance, the deshielding effect of the amide carbonyl and the aromatic rings will cause adjacent protons to appear at higher chemical shifts (downfield).
Expected Spectral Features:
| Assignment | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | Rationale |
| Indazole NH -1 | ~13.0 (broad s) | - | Acidic proton, often broad and far downfield.[8] |
| Amide NH | ~10.2 (s) | - | Deshielded proton on nitrogen adjacent to a carbonyl group.[9] |
| Indazole C H | 8.2 - 7.2 (m) | 140 - 110 | Protons and carbons within the heterocyclic aromatic system.[10] |
| Benzoyl C H | 8.0 - 7.5 (m) | 135 - 127 | Protons and carbons of the benzoyl aromatic ring.[11] |
| Amide C =O | - | ~166 | Characteristic chemical shift for an amide carbonyl carbon.[12][13] |
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-(1H-indazol-6-yl)benzamide into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes many benzamides and allows for the clear observation of exchangeable N-H protons.[10]
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of -1 to 14 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.[7]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like N-(1H-indazol-6-yl)benzamide. It typically generates protonated molecular ions [M+H]⁺, which are easily detected. The high-resolution capability of modern mass spectrometers allows for the determination of the exact mass, which can confirm the molecular formula with high confidence.[9]
Protocol 2: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Search for the peak corresponding to the calculated exact mass of the protonated molecule (C₁₄H₁₁N₃O + H⁺ = 238.0924 m/z).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[14]
Expertise & Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as peaks in the FTIR spectrum.
Expected Characteristic Absorptions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Indazole & Amide) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Amide I band) | Stretching | 1680 - 1650 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1300 - 1200 |
Protocol 3: FTIR Analysis using ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Caption: Logic diagram for structural elucidation using spectroscopic data.
Part II: Purity and Physicochemical Protocols
Once the structure is confirmed, its purity and key physical properties must be determined.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds.[15]
Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase, while a polar mobile phase (e.g., water/acetonitrile) elutes the compounds. N-(1H-indazol-6-yl)benzamide will have a characteristic retention time under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.
Protocol 4: Reverse-Phase HPLC for Purity Assessment
-
System Configuration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis, set to 254 nm.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on melting point, thermal stability, and decomposition profile.[16][17]
Expertise & Causality:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point of a pure crystalline solid.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose.[17]
Protocol 5: DSC and TGA Analysis
-
Instrument Setup:
-
Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).
-
-
DSC Method:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow and identify the onset and peak temperature of the melting endotherm.
-
-
TGA Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition onset.
-
X-ray Crystallography
For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the ultimate technique.
Expertise & Causality: This technique provides a precise three-dimensional map of electron density in a single crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and stereochemistry.[18] While optional for routine characterization, it is invaluable for novel compounds or for resolving structural ambiguities.
Protocol 6: Single-Crystal X-ray Diffraction (High-Level)
-
Crystal Growth:
-
Grow suitable single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. This is the most challenging and empirical step.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXS, Olex2).
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.[18]
-
Safety and Handling
While specific data for N-(1H-indazol-6-yl)benzamide is not available, precautions should be based on related compounds. Benzamide itself is harmful if swallowed and is a suspected mutagen.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[19][22]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[20]
Conclusion
References
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (2022, January 23). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. (n.d.). International Union of Crystallography. [Link]
-
Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]
-
Benzenesulfonamide, N-(1H-indazol-6-yl)-5-methoxy-2,4-dimethyl- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). ResearchGate. [Link]
-
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025, August 10). ResearchGate. [Link]
-
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Thermal, spectroscopic and DFT studies of solid benzamide - ResearchGate. (2015, December 5). ResearchGate. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). ResearchGate. [Link]
-
Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. [Link]
-
spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.). ScienceDirect. [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. [Link]
-
A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024, August 8). Indo American Journal of Pharmaceutical Sciences. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE - Malaysian Journal of Analytical Sciences. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
-
Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI. (2023, February 2). MDPI. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. (2026, February 27). ResearchGate. [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 13. spectrabase.com [spectrabase.com]
- 14. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iajps.com [iajps.com]
- 18. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Benzamide - Safety Data Sheet [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
Application Notes & Protocols: Solubility and Stability Assessment of N-(1H-indazol-6-yl)benzamide
Introduction
N-(1H-indazol-6-yl)benzamide belongs to the indazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities and its prevalence in medicinal chemistry.[1][2] Derivatives of the indazole core are explored for numerous therapeutic applications, including roles as protein kinase inhibitors for oncology.[3][4] For any such compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is non-negotiable.
Among the most critical of these properties are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, lead to unreliable in-vitro assay results, and create significant challenges for formulation development.[5][6] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic impurities.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of N-(1H-indazol-6-yl)benzamide. The protocols herein are designed to generate robust, decision-guiding data, explaining not just the "how" but the "why" behind each experimental step. The methodologies are grounded in established principles and draw from international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Preliminary Physicochemical Characterization
Before initiating solubility and stability studies, it is crucial to understand the basic physicochemical properties of N-(1H-indazol-6-yl)benzamide. The indazole ring contains two nitrogen atoms and can exist in tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable.[1][3] These characteristics, along with the benzamide group, will influence properties like pKa and lipophilicity (LogP/LogD), which in turn govern solubility and permeability.
-
pKa Determination: The acidic and basic dissociation constants (pKa) are critical for predicting how solubility will change with pH across the gastrointestinal tract.
-
LogP/LogD Measurement: The octanol-water partition (LogP) and distribution (LogD at a specific pH) coefficients indicate the compound's lipophilicity, which affects both solubility and membrane permeability.[6]
These initial parameters will inform the design of the subsequent, more detailed studies.
Aqueous Solubility Assessment
Aqueous solubility determines the maximum concentration of a compound that can be dissolved in an aqueous medium and is a primary factor influencing drug absorption.[10] It is essential to evaluate both kinetic and thermodynamic solubility to get a complete picture.
Rationale for Method Selection
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon its rapid addition to a buffer from a concentrated organic stock solution (typically DMSO).[6][11] It is a high-throughput method suitable for early discovery to quickly flag compounds with potential solubility liabilities.[10][12] It mimics the conditions of many in-vitro biological assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a saturated solution.[11] It is a lower-throughput but more definitive measurement, crucial for late-stage discovery and pre-formulation, as it represents the maximum achievable concentration under equilibrium, which is relevant for oral absorption.[6]
Rationale for Media Selection
To predict in vivo performance, it is vital to assess solubility in media that mimic physiological conditions.[13][14]
-
Phosphate-Buffered Saline (PBS, pH 7.4): Represents general physiological pH.
-
Biorelevant Media: These media contain bile salts and phospholipids to simulate the composition of human intestinal fluids.[13][15] They are critical for understanding the potential effects of food on drug absorption.[15]
Experimental Protocol: Kinetic Solubility (Nephelometry)
This protocol uses light scattering to detect precipitate formation as a measure of insolubility.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-(1H-indazol-6-yl)benzamide in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed relative to controls is defined as the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[11]
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of solid N-(1H-indazol-6-yl)benzamide (e.g., 1-2 mg) to a glass vial.
-
Media Addition: Add a known volume (e.g., 1 mL) of the desired test medium (PBS, FaSSIF, FeSSIF) to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid particles.[16]
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Calibration: Create a calibration curve using standards of known concentrations of N-(1H-indazol-6-yl)benzamide to ensure accurate quantification.
Data Presentation: Solubility
The results should be summarized in a clear, tabular format.
| Medium | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | Kinetic | 45.3 | 180.4 |
| PBS | 7.4 | Thermodynamic | 28.1 | 111.9 |
| FaSSIF | 6.5 | Thermodynamic | 35.7 | 142.2 |
| FeSSIF | 5.0 | Thermodynamic | 52.9 | 210.6 |
Note: Data are for illustrative purposes only.
Chemical Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[17] The goal is to induce a target degradation of 5-20% of the active substance.[18] Over-stressing can lead to the formation of secondary degradation products not relevant to formal stability studies.[19] This process is essential for developing and validating a stability-indicating analytical method.[17][19]
Rationale for Stress Conditions
The stress conditions are chosen to cover potential degradation pathways as outlined by ICH guidelines.[8][20]
-
Acid/Base Hydrolysis: Simulates exposure to acidic or basic environments, which can occur in the GI tract or during manufacturing.
-
Oxidation: Tests susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or trace metal ions.
-
Thermal: Evaluates the effect of elevated temperatures during manufacturing, transport, and storage.
-
Photostability: Assesses degradation upon exposure to light, which informs packaging and handling requirements.[8][19]
Experimental Workflow: Forced Degradation
The overall workflow for forced degradation studies is depicted below.
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation Studies
Analytical Method: A stability-indicating HPLC-UV method must be used. This is a method that can resolve the parent compound from all significant degradation products and impurities. A typical starting point for a compound like N-(1H-indazol-6-yl)benzamide would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[21]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of N-(1H-indazol-6-yl)benzamide at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample as above and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the drug solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Sample at appropriate time points.[19]
-
Thermal Degradation (Solution): Incubate the drug solution (1 mg/mL) at 80°C. Sample at appropriate time points.
-
Thermal Degradation (Solid): Place the solid API in an oven at 80°C. Periodically dissolve a sample for analysis.
-
Photostability: Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[20][22] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using the stability-indicating HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (LC-MS) should be used to obtain mass information on any observed degradants.
Data Presentation: Stability
Results should be tabulated to clearly show the extent of degradation and the formation of impurities.
| Stress Condition | Duration (h) | Assay (%) of Initial | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 91.2 | 4.8 (RRT 0.85) | 2.1 (RRT 1.15) | 98.1 |
| 0.1 M NaOH, 60°C | 8 | 85.5 | 11.3 (RRT 0.72) | Not Detected | 96.8 |
| 3% H₂O₂, RT | 24 | 98.1 | Not Detected | Not Detected | 99.5 |
| 80°C, Solution | 48 | 96.5 | 1.9 (RRT 0.85) | Not Detected | 98.4 |
| Photolytic (ICH Q1B) | - | 94.3 | 3.1 (RRT 1.25) | Not Detected | 97.4 |
Note: Data are for illustrative purposes only. RRT = Relative Retention Time.
Overall Experimental Logic & Data Interpretation
The experimental design follows a logical progression from high-throughput screening to definitive, in-depth analysis.
Caption: Logical flow of solubility and stability assessment.
Interpretation:
-
Solubility Data: A significant difference between kinetic and thermodynamic solubility may indicate that the compound is prone to precipitation from supersaturated solutions. Higher solubility in FeSSIF compared to FaSSIF suggests a potential positive food effect on absorption.[15]
-
Stability Data: The forced degradation results highlight the compound's liabilities. For instance, if significant degradation occurs under basic and acidic conditions, formulation strategies may need to incorporate pH-modifying excipients. Photostability issues would necessitate light-protective packaging. The mass balance should be close to 100%, indicating that all degradation products are being detected by the analytical method.
By following these structured protocols, researchers can generate a comprehensive and reliable dataset on the solubility and stability of N-(1H-indazol-6-yl)benzamide, enabling informed decisions in the drug discovery and development process.
References
-
Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]
-
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]
-
ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
-
Springer. (n.d.). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
-
American Association of Pharmaceutical Scientists. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
-
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]
-
PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. [Link]
-
National Center for Biotechnology Information. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. [Link]
-
Taylor & Francis Online. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]
-
Springer. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
PubChem. 2-hydroxy-N-(1H-indazol-6-yl)benzamide. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
PubChem. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. [Link]
-
PubChem. N-(1H-indazol-6-yl)acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC. [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
ResearchGate. (2026, January 29). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
EPA. 1H-Indazole-6-carboxamide Properties. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. interchim.fr [interchim.fr]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmalesson.com [pharmalesson.com]
- 16. biorelevant.com [biorelevant.com]
- 17. onyxipca.com [onyxipca.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pharmtech.com [pharmtech.com]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biobostonconsulting.com [biobostonconsulting.com]
Application Note: Evaluating N-(1H-indazol-6-yl)benzamide Derivatives as Targeted FLT3 Inhibitors in Acute Myeloid Leukemia Models
Introduction & Scientific Context
The FMS-like tyrosine kinase 3 (FLT3) gene encodes a critical receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic stem cells. In Acute Myeloid Leukemia (AML), FLT3 mutations are identified in approximately 30% of cases, predominantly presenting as Internal Tandem Duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the Tyrosine Kinase Domain (FLT3-TKD, notably D835Y). These aberrations cause constitutive, ligand-independent autophosphorylation of the receptor, driving aggressive leukemogenesis and conferring a poor clinical prognosis[1][2].
To overcome acquired resistance mechanisms and severe off-target toxicities associated with first-generation pan-kinase inhibitors, modern drug discovery has heavily leveraged the 2-(1H-indazol-6-yl) scaffold. Specifically, N-(1H-indazol-6-yl)benzamide derivatives—often embedded within a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole structural core—have emerged as a highly privileged class of targeted FLT3 inhibitors[2][3].
Mechanistic Causality of the Scaffold: The indazole ring system serves as a robust hinge-binding motif, forming critical bidentate hydrogen bonds within the highly conserved ATP-binding pocket of the FLT3 kinase domain. Simultaneously, the coupled benzamide moiety provides a versatile, easily substitutable extension that protrudes deep into an adjacent hydrophobic pocket. This structural optimization allows these molecules to act as potent Type II kinase inhibitors , trapping the FLT3 enzyme in its inactive "DFG-out" conformation. This dual-pocket binding yields exceptional selectivity and sub-nanomolar inhibition against both wild-type FLT3 and clinical resistance mutations[4][5].
Figure 1: FLT3 Signaling Pathway. N-(1H-indazol-6-yl)benzamide inhibitors block pathogenic signaling.
Experimental Workflow & Quality Control Architecture
To validate an indazole-benzamide compound as a viable drug candidate, the experimental pipeline must bridge the gap between pure biochemical potency and cellular phenotypic efficacy. This requires a self-validating workflow utilizing robust primary screening, matched with stringent cell-based functional assays.
Figure 2: Comprehensive validation workflow for evaluating FLT3 kinase inhibitors.
Application Protocol 1: Biochemical Evaluation via ADP-Glo™ FLT3 Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a highly sensitive, non-radioactive, homogeneous luminescent method that measures the exact molar amount of ADP formed during the kinase reaction[6][7]. Because Type II indazole-benzamide inhibitors occupy the ATP pocket and adjacent regions, standard radiometric assays run at low ATP concentrations can artificially inflate inhibitor potency. The ADP-Glo™ assay accommodates physiologically relevant ATP concentrations (up to 1 mM), ensuring that derived IC50 values represent true target affinity under competitive biological conditions[8].
Self-Validating System (Quality Control):
Before running experimental compounds, a
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a 1X Kinase Reaction Buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Causality: BSA acts as a carrier protein, physically preventing the picomolar concentrations of the FLT3 enzyme from non-specifically adsorbing to the hydrophobic plastic of the microplate. Immediately before use, add 50 µM Dithiothreitol (DTT). DTT is critical to maintain the cysteine residues of the FLT3 catalytic domain in a reduced state, preserving proper tertiary structure[9].
-
Compound Dilution: Serially dilute the N-(1H-indazol-6-yl)benzamide compounds in 100% DMSO, then dilute them 1:100 into the kinase buffer. Causality: The final DMSO concentration in the assay well must be rigidly controlled at
. Higher concentrations of DMSO will organically solvent-denature the FLT3 protein, artificially depressing baseline kinase activity and introducing false-positive inhibition[9]. -
Enzyme Pre-Incubation: In a white 384-well low-volume plate, combine 2 µL of the compound with 2 µL of purified recombinant FLT3 enzyme (wild-type or D835Y mutant, standardized to ~1.5 ng/µL)[10]. Incubate at room temperature for 15 minutes. Causality: Type II inhibitors often exhibit "slow-binding" kinetics due to the conformational changes required to access the deep hydrophobic pocket. Pre-incubation ensures the inhibitor-enzyme complex has reached equilibrium prior to introducing the competitive substrate.
-
Initiation of Kinase Reaction: Add 2 µL of the ATP and Myelin Basic Protein (MBP) substrate mixture. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent. Shake for 1 minute, then incubate at room temperature for 40 minutes[6]. Causality: This proprietary reagent performs two vital functions simultaneously: it abruptly denatures the FLT3 kinase to halt the reaction, and it enzymatically digests all unreacted background ATP. This lowers background noise to near zero, providing an ultra-high signal-to-noise ratio[7].
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back into ATP, which then drives a luciferase/luciferin light-generating reaction[7][8]. Read luminescence with an integration time of 0.5–1 second per well. Process data using 4-parameter logistic curve fitting to derive absolute IC50 values.
Application Protocol 2: Phenotypic Validation via Cellular Viability Assays
Principle: Biochemical potency means little if a compound cannot cross cell membranes or gets rapidly pumped out by efflux transporters. Phenotypic validation leverages two specific cell models:
-
MV4-11 Cells: A human AML cell line inherently homozygous for the FLT3-ITD mutation. These cells exhibit "oncogene addiction," meaning their survival is utterly dependent on constitutive FLT3 signaling[11][12].
-
Engineered Ba/F3 Cells: Murine pro-B cells typically dependent on IL-3 for survival. By transfecting them with mutant human FLT3 (e.g., FLT3-D835Y), the cells become IL-3 independent[13]. Causality: Culturing transformed Ba/F3 cells without IL-3 ensures that any cell death induced by the indazole-benzamide inhibitor is an on-target effect strictly resulting from FLT3 kinase shutdown, rather than generalized cytotoxicity[13].
Step-by-Step Methodology:
-
Cell Seeding: Harvest MV4-11 or FLT3-mutated Ba/F3 cells during the logarithmic growth phase. Wash with PBS and resuspend in assay media (IMDM for MV4-11; RPMI-1640 without IL-3 for Ba/F3, both supplemented with 10% FBS). Seed 10,000 cells per well in a 96-well opaque, flat-bottom plate[11].
-
Compound Administration: Add 100 µL of N-(1H-indazol-6-yl)benzamide derivatives formatted in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Include Gilteritinib or Quizartinib as clinical benchmark controls[11]. Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
CellTiter-Glo® ATP Assessment: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[13]. Causality: Temperature equilibration is mandatory because the luciferase enzyme in the detection reagent is highly temperature-sensitive; varying thermal gradients across the plate will cause severe edge effects and skewed luminescence.
-
Lysis & Readout: Agitate the plate on an orbital shaker for 2 minutes to induce complete physical cell lysis. Incubate statically for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
-
Data Analysis: Normalize relative light units (RLUs) to the vehicle (DMSO) control to yield percentage viability. Generate the half-maximal growth inhibitory concentration (GI50) using nonlinear regression[13].
Quantitative Data Presentation
To assess the translational viability of synthesized indazole-benzamide scaffolds, the correlation between biochemical (IC50) and cellular (GI50) potencies must be evaluated across multiple mutation profiles.
Table 1: Representative Inhibition Profile of Optimized 2-(1H-indazol-6-yl)benzimidazole derivatives (e.g., Compounds 8r and 22f class)[2][3]
| FLT3 Target/Cell Line | Mutation Profile | Target Type | Inhibition Metric | Potency (nM) | Clinical Benchmark Control (Gilteritinib)[11] |
| FLT3 (Wild-Type) | None | Purified Kinase | In Vitro IC50 | < 2.0 nM | ~ 1.5 nM |
| FLT3-D835Y | TKD Point Mutation | Purified Kinase | In Vitro IC50 | < 0.5 nM | ~ 2.0 nM |
| FLT3-ITD | Internal Tandem Dup. | Purified Kinase | In Vitro IC50 | < 1.0 nM | ~ 1.8 nM |
| MV4-11 | FLT3-ITD Endogenous | Human AML Cell | Cellular GI50 | < 1.0 nM | 3.0 – 8.0 nM |
| Ba/F3-D835Y | FLT3-D835Y Engineered | Murine Pro-B Cell | Cellular GI50 | < 3.0 nM | Potent Inhibition |
| Ba/F3-WT (IL-3+) | FLT3-WT / IL-3 Dep. | Off-Target Control | Cellular GI50 | > 5,000 nM | No Effect |
Interpretation: Optimal N-(1H-indazol-6-yl)benzamide derivatives exhibit picomolar to low-nanomolar potency against clinical resistance mutations (D835Y). The minimal impact on IL-3 supplemented wild-type Ba/F3 cells demonstrates the high specificity and low general cytotoxicity of the indazole-benzamide pharmacophore[3].
References
-
Lee J, et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed Central / NIH. Available at:[Link]
-
Lee Y, et al. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry. PubMed Central / NIH. Available at: [Link]
-
BPS Bioscience. Data Sheet - FLT3 Kinase Assay Kit. BPS Bioscience. Available at:[Link]
-
Vitro Biotech. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Vitro Biotech. Available at:[Link]
-
Wu Y, et al. Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.jp [promega.jp]
- 7. promega.com [promega.com]
- 8. FLT3 Kinase Enzyme System Application Note [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 13. haematologica.org [haematologica.org]
Application Notes & Protocols: Development of N-(1H-indazol-6-yl)benzamide Derivatives as Potent FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Here are the detailed Application Notes and Protocols for developing N-(1H-indazol-6-yl)benzamide derivatives for AML.
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive kinase activation and uncontrolled cell proliferation.[2][3] This makes FLT3 a prime therapeutic target. The N-(1H-indazol-6-yl)benzamide scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against FLT3 and its drug-resistant mutants.[4][5][6] This guide provides a comprehensive, field-proven framework for the synthesis, in vitro characterization, and in vivo evaluation of novel N-(1H-indazol-6-yl)benzamide derivatives, designed to accelerate the discovery of next-generation AML therapeutics.
| Scientific Rationale & Therapeutic Strategy
The indazole moiety is a critical pharmacophore known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[7] When coupled with a benzamide structure, it creates a versatile scaffold for developing targeted inhibitors. In the context of AML, this scaffold has been successfully optimized to target the constitutively active FLT3 receptor tyrosine kinase.[4][6]
Mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations, lock the receptor in an "on" state, driving downstream signaling pathways like RAS/MEK, PI3K/AKT, and JAK/STAT, which promote leukemic cell survival and proliferation.[3] The strategy is to design N-(1H-indazol-6-yl)benzamide derivatives that potently and selectively inhibit both wild-type and mutated FLT3, thereby shutting down these oncogenic signals and inducing apoptosis in AML cells.
Figure 1: Simplified FLT3 signaling pathway in AML and the point of inhibition by N-(1H-indazol-6-yl)benzamide derivatives.
| Synthesis of Lead Compounds
The synthesis of N-(1H-indazol-6-yl)benzamide derivatives is typically achieved through a standard amide coupling reaction between 6-aminoindazole and a substituted benzoic acid.
| General Protocol for Amide Coupling
This protocol describes the synthesis of a representative compound, N-(1H-indazol-6-yl)-4-methylbenzamide.
Materials:
-
6-Amino-1H-indazole
-
4-Methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylbenzoic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).[7]
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add 6-amino-1H-indazole (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of TEA (3.0 equivalents).[7]
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(1H-indazol-6-yl)-4-methylbenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientist's Note: The choice of coupling reagents and base is critical. HATU can be used as an alternative to EDC/HOBt for difficult couplings. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated ester intermediate, which would reduce yield.
| In Vitro Evaluation Workflow
A systematic in vitro evaluation is essential to determine the biological activity of the synthesized derivatives. The following workflow outlines the key assays.
Figure 2: Standard experimental workflow for the in vitro assessment of synthesized compounds.
| Cell Viability / Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds in AML cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed AML cells (e.g., MV4-11 [FLT3-ITD], MOLM-13 [FLT3-ITD]) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC₅₀ values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
| Apoptosis Assay
Objective: To quantify the induction of apoptosis by the test compounds.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed AML cells in 6-well plates and treat with the test compound at 1x and 5x its IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[10]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
| Cell Cycle Analysis
Objective: To determine if the compounds induce cell cycle arrest.
Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat AML cells as described in the apoptosis protocol (Section 3.2).
-
Cell Harvesting & Fixation: Harvest cells and wash once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.[9]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram.[12]
-
Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
| Mechanistic Studies: Western Blot Analysis
Objective: To confirm target engagement and elucidate the mechanism of action.
Protocol: Western Blot for FLT3 Signaling and Apoptosis Markers
-
Protein Extraction: Treat AML cells with the test compound for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: A decrease in the p-FLT3/Total FLT3 ratio confirms target engagement. An increase in cleaved PARP and cleaved Caspase-3 levels confirms the induction of apoptosis.[14][16]
Data Presentation
Summarize all in vitro data in clear, structured tables for comparative analysis.
Table 1: In Vitro Activity of Representative Benzamide Derivatives
| Compound ID | Structure | IC₅₀ (MV4-11, nM) | Apoptosis (Annexin V+) at 1x IC₅₀ | Cell Cycle Arrest Phase |
|---|---|---|---|---|
| Lead-01 | [Image/Structure] | 25.5 | 45.2% | G0/G1 |
| Lead-02 | [Image/Structure] | 8.7 | 68.9% | G0/G1 |
| Control | Quizartinib | 1.5 | 75.1% | G0/G1 |
| In Vivo Preclinical Evaluation
Promising lead compounds identified from in vitro screening must be evaluated in vivo for efficacy and pharmacokinetic properties.
| Compound Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation for animal dosing.
Protocol:
-
Vehicle Selection: A common vehicle for benzamide derivatives is a solution of 0.5% carboxymethylcellulose (CMC-Na) and 0.1% Tween 80 in sterile water.[17] Other options include solutions containing Solutol HS 15 or PEG400.
-
Preparation: Weigh the required amount of the test compound. Create a paste by adding a small amount of the vehicle.
-
Suspension: Gradually add the remaining vehicle while sonicating or homogenizing until a uniform suspension is achieved.
-
Verification: Confirm the concentration and stability of the formulation before administration.
| AML Patient-Derived Xenograft (PDX) Model
Objective: To establish a clinically relevant mouse model of AML to test compound efficacy.[18]
Protocol:
-
Animal Model: Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 mice, which support the engraftment of human myeloid cells.[18]
-
Cell Preparation: Thaw cryopreserved primary AML patient cells and assess viability. A high viability is critical for successful engraftment.[18]
-
Implantation: Inject 1-5 million viable primary AML cells intravenously (i.v.) via the tail vein into sub-lethally irradiated (250 cGy) NSG mice.[19]
-
Engraftment Monitoring: Monitor for human CD45+ cells in the peripheral blood weekly, starting 3-4 weeks post-injection, using flow cytometry.
-
Study Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
| In Vivo Efficacy Study
Objective: To evaluate the anti-leukemic activity of the lead compound in the established AML model.
Protocol:
-
Dosing: Administer the formulated compound to the treatment group via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and clinical signs daily.
-
Tumor Burden Analysis: Continue to monitor the percentage of hCD45+ cells in the blood weekly. At the end of the study, harvest bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.
-
Endpoint: The primary endpoint is typically survival or a significant reduction in leukemic burden in the bone marrow of treated mice compared to the vehicle control group.
| Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.[20]
Protocol:
-
Administration: Administer a single dose of the compound intravenously (e.g., 2.5 mg/kg) and orally (e.g., 10 mg/kg) to separate cohorts of mice.[22]
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose).[22]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[23]
-
Data Analysis: Use non-compartmental analysis to calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), T₁/₂ (half-life), AUC (area under the curve), and oral bioavailability (%F).[23]
| Data Interpretation & Decision-Making Logic
The collected data must be integrated to make informed decisions about advancing a compound. A compound with a potent in vitro IC₅₀, a clear mechanism of action (apoptosis induction), and favorable in vivo properties (efficacy and suitable pharmacokinetics) is a strong candidate for further development.
Sources
- 1. What Can We Do For You: New CDX Models for AML Studies - TransCure bioServices [transcurebioservices.com]
- 2. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pk/bio-distribution | MuriGenics [murigenics.com]
- 21. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 23. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Protocols for the Characterization and Quantification of N-(1H-indazol-6-yl)benzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive suite of analytical methodologies for the robust characterization and quantification of N-(1H-indazol-6-yl)benzamide, a heterocyclic amide of interest in pharmaceutical research. Recognizing the critical need for reliable and validated analytical techniques in drug development, we present detailed protocols for chromatographic and spectroscopic analysis. The methodologies are designed to ensure structural confirmation, purity assessment, and accurate quantification, essential for advancing a compound through the development pipeline. The protocols are grounded in established scientific principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative
N-(1H-indazol-6-yl)benzamide belongs to a class of compounds containing the indazole and benzamide moieties, structures frequently explored in medicinal chemistry for their diverse biological activities.[1] As with any potential therapeutic agent, the ability to accurately characterize the molecule, quantify its concentration, and identify impurities is paramount. This ensures data integrity from early discovery through to quality control in manufacturing.
This guide details a multi-faceted analytical approach, providing the causality behind experimental choices to empower researchers to not only execute the protocols but also to adapt them as needed. The core of our strategy is a self-validating system, where orthogonal techniques are used to build a complete analytical profile of the compound.
Physicochemical Properties
-
IUPAC Name: N-(1H-indazol-6-yl)benzamide
-
Molecular Formula: C₁₄H₁₁N₃O[2]
-
Molecular Weight: 237.26 g/mol
-
Structure:
The presence of aromatic rings and the amide group suggests UV absorbance, making UV-based detection in chromatography a primary tool. The basic nitrogen atoms of the indazole ring and the potential for protonation make it an excellent candidate for electrospray ionization mass spectrometry (ESI-MS).
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone of purity assessment and quantification in pharmaceutical analysis.[3] We will detail a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, which serves as the principal tool for determining assay and purity, and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for definitive identification and impurity profiling.
Workflow for Chromatographic Method Development
The following diagram outlines the logical flow from initial method development to full validation, ensuring a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development and validation.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed for the accurate quantification (assay) and determination of process-related impurities and degradation products.
Rationale: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar aromatic compounds like N-(1H-indazol-6-yl)benzamide. The mobile phase, a combination of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer at pH 4.5 ensures the consistent ionization state of the analyte.[4]
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 4.5 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of N-(1H-indazol-6-yl)benzamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent) to obtain a stock solution of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample (e.g., drug substance, formulation) in the same diluent to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Insert the column into the column oven and equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Excellent retention for aromatic amides. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 4.5B: Acetonitrile | Provides good peak shape and resolution. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B | Gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape. |
| Detection | UV at 254 nm and 288 nm | Wavelengths selected based on typical absorbance maxima for benzimidazole and benzamide systems.[4] |
-
Data Analysis:
-
Identify the peak for N-(1H-indazol-6-yl)benzamide based on the retention time of the reference standard.
-
Calculate the assay using the external standard method.
-
Determine the percentage of impurities using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the identity of the main peak and for the structural elucidation of unknown impurities.[5][6]
Rationale: Coupling the HPLC separation with a mass spectrometer provides mass-to-charge ratio (m/z) data, a fundamental property of the analyte and its related substances. Electrospray Ionization (ESI) in positive mode is chosen as the amide and indazole nitrogens are readily protonated.
Instrumentation and Consumables:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Use the same column and similar mobile phases as the HPLC-UV method, but replace the non-volatile phosphate buffer with a volatile alternative.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that aids in the ionization process for ESI-MS.[7]
-
-
Chromatographic and MS Conditions:
-
Use the same gradient, flow rate, and column temperature as the HPLC-UV method.
-
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temp. | 325 °C |
| Gas Flow | 8 L/min |
| Scan Range | 100 - 1000 m/z |
| Data Acquisition | Full Scan and Targeted MS/MS |
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 238.09).
-
Confirm the identity of the main peak by its accurate mass and isotopic pattern.
-
For unknown peaks, analyze their mass spectra and fragmentation patterns to propose potential structures.
-
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of N-(1H-indazol-6-yl)benzamide.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[8]
Rationale: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
Instrumentation and Sample Preparation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (N-H).
Expected Spectral Features (in DMSO-d₆):
| Feature | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Amide N-H | Singlet, ~10.0-10.5 ppm | - |
| Indazole N-H | Broad Singlet, >12.0 ppm | - |
| Aromatic Protons | Multiplets, ~7.0-8.5 ppm (10H total) | Signals, ~110-140 ppm |
| Amide C=O | - | Signal, ~165-170 ppm |
| Indazole & Benzene Carbons | - | Multiple signals in the aromatic region. |
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton count.
-
Analyze the chemical shifts, coupling constants (J-values), and 2D NMR data (e.g., COSY, HSQC) to assign each signal to its corresponding atom in the molecule.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.[9][10]
Rationale: The molecule has distinct vibrational modes for its amide and N-H bonds that can be easily identified.
Instrumentation and Sample Preparation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide and Indazole N-H |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1580 | N-H Bend (Amide II) & C=C Stretch | Amide & Aromatic Ring |
| ~1520 | C=C Stretch | Aromatic Ring |
Analytical Method Validation Protocol (per ICH Q2(R2))
Validation of the primary quantitative method (HPLC-UV) is mandatory to ensure it is fit for its intended purpose.[11][12] The following protocol outlines the necessary validation experiments.
Rationale: Following ICH guidelines is the global standard for demonstrating that an analytical procedure is reliable, reproducible, and accurate for pharmaceutical analysis.[13]
Caption: Key parameters for analytical method validation as per ICH Q2(R2).
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Use PDA detector to assess peak purity. | The analyte peak should be free from interference from blanks or placebo. Resolution > 2. Peak purity index > 0.999. |
| Linearity | Prepare standard solutions at a minimum of 5 concentrations over the range of 80-120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval. | The method is reliable within the defined upper and lower concentration limits.[14] |
| Accuracy | Perform spike recovery studies. Spike a placebo with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze 6 replicate samples at 100% concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.[13] |
| Robustness | Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on the results. | System suitability parameters should remain within acceptable limits. No significant change in assay results. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1[14] |
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive analysis of N-(1H-indazol-6-yl)benzamide. The combination of high-resolution chromatography for separation and quantification, coupled with spectroscopic methods for structural confirmation, ensures a high degree of confidence in the identity, purity, and strength of the analyte. Adherence to the validation principles described herein is essential for generating reliable data that can support regulatory submissions and ensure product quality throughout the drug development lifecycle.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- RSC.org. (n.d.). Supporting Information - N-benzylbenzamide NMR data.
- ACS Publications. (n.d.). SUPPLEMENTARY INFORMATION - NMR data for heterocyclic compounds.
- ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
- BenchChem. (2025). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
- ResearchGate. (2025). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.
- Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya. (n.d.). Spectroscopic studies of some n-heterocyclic compounds.
- Malaysian Journal of Analytical Sciences. (n.d.). Synthesis and characterization of oxadiazole derivatives from benzimidazole.
- PMC. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
- ResearchGate. (2026). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide.
- PubMed. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- ATSDR. (n.d.). Analytical Methods for Benzidine.
- MDPI. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
- PMC. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA).
- Hilaris. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.
- Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Wiley Analytical Science. (2014). Journal Highlight: Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives.
- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- RSC Publishing. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
Sources
- 1. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C14H11N3O2 | CID 459471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 7. LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(1H-Indazol-6-yl)benzamide
Welcome to the technical support center for the synthesis of N-(1H-indazol-6-yl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important scaffold. Here, we will delve into common challenges encountered during the synthesis, providing in-depth troubleshooting guides, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis of N-(1H-indazol-6-yl)benzamide, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Consistently Low Reaction Yield
A diminished yield is one of the most frequent obstacles in the synthesis of N-(1H-indazol-6-yl)benzamide. The root causes can range from incomplete reactions to the formation of side products.
Question: My reaction yield is consistently below 50%. What are the likely causes, and how can I improve it?
Answer: Low yields in this amide coupling reaction can stem from several factors. Let's break down the potential culprits and how to address them:
-
Incomplete Reaction: The amide bond formation between 6-amino-1H-indazole and benzoic acid may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Some amide couplings can be sluggish and may require extended reaction times (12-24 hours).
-
Temperature: While many amide couplings proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious, as excessive heat can promote side reactions.
-
-
-
Suboptimal Coupling Reagents: The choice and quality of your amide coupling reagents are critical for an efficient reaction.
-
Troubleshooting:
-
Reagent Selection: If you are using a standard carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), consider the addition of a coupling additive such as HOBt (Hydroxybenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These additives can suppress side reactions and improve the efficiency of the coupling.[1]
-
Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Moisture can significantly deactivate many coupling reagents.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
N-Acylation of the Indazole Ring: The indazole ring itself has two nitrogen atoms (N1 and N2) that can potentially be acylated, especially under harsh conditions. To minimize this, use milder coupling conditions and avoid a large excess of the activating agent or benzoic acid. The use of a base is also crucial for the selective N-acylation of the exocyclic amine.
-
Homocoupling of Benzoic Acid: The activated benzoic acid can react with another molecule of benzoic acid to form an anhydride. This can be minimized by the slow addition of the coupling reagent to the reaction mixture containing the carboxylic acid, amine, and a suitable base.
-
-
Issue 2: Significant Impurities in the Crude Product
The presence of impurities not only complicates the purification process but also indicates that your reaction conditions may need optimization.
Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities, and how can I prevent their formation?
Answer: The impurity profile of your crude N-(1H-indazol-6-yl)benzamide can provide valuable clues about what is happening in your reaction flask. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of 6-amino-1H-indazole or benzoic acid is a clear indication of an incomplete reaction.
-
Mitigation: Refer to the troubleshooting steps for low yield, such as extending the reaction time, adjusting the temperature, or using more efficient coupling reagents.
-
-
Diacylated Product: It is possible for the desired product to undergo further acylation on one of the indazole nitrogens.
-
Mitigation: Use a stoichiometric amount of benzoic acid and the coupling reagent. A slight excess of the amine can sometimes be beneficial to ensure all the activated carboxylic acid is consumed.
-
-
Epimerization/Racemization (if applicable): While not directly applicable to N-(1H-indazol-6-yl)benzamide synthesis unless chiral centers are present in the benzoyl moiety, it's a common issue in amide coupling reactions with chiral carboxylic acids. The formation of an azlactone intermediate can lead to loss of stereochemical integrity.[2]
-
Mitigation: For chiral systems, the use of coupling additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as they are known to suppress racemization.[3]
-
Issue 3: Difficulty in Product Purification
Even with an optimized reaction, achieving high purity of the final product can be a challenge.
Question: I am struggling to purify my N-(1H-indazol-6-yl)benzamide to >98% purity. What purification strategies are most effective?
Answer: Achieving high purity often requires a combination of a well-executed workup and a robust purification method.
-
Aqueous Workup: A standard aqueous workup is the first line of defense against many impurities.
-
Procedure: After the reaction is complete, quench the reaction mixture with water or a dilute aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted benzoic acid, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity.
-
Silica Gel Column Chromatography: For challenging separations or when dealing with oily products, column chromatography is the method of choice.
-
Procedure: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The optimal solvent system should be determined by TLC analysis beforehand.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of N-(1H-indazol-6-yl)benzamide.
Q1: What is the most common synthetic route for N-(1H-indazol-6-yl)benzamide?
A1: The most direct and common route is the amide coupling of 6-amino-1H-indazole with benzoic acid using a suitable coupling reagent.[6][7]
Q2: Which amide coupling reagents are recommended for this synthesis?
A2: A variety of coupling reagents can be effective. For laboratory-scale synthesis, a combination of EDC and HOBt is a reliable and cost-effective choice. For more challenging couplings or to ensure high yields, phosphonium or uronium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, although they are more expensive.[1][3]
Q3: What role does the base play in this reaction?
A3: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction. Its primary roles are to deprotonate the carboxylic acid, neutralize any acidic byproducts formed during the reaction, and ensure the amine starting material remains in its free base form for efficient nucleophilic attack.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the chemical structure of the molecule. Mass spectrometry (MS) will confirm the molecular weight. HPLC is an excellent method for determining the purity of the final compound.
Q5: Are there any safety precautions I should be aware of?
A5: Standard laboratory safety precautions should always be followed. Many of the solvents and reagents used in this synthesis are flammable, toxic, and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some coupling reagents can be sensitizers or have other health hazards, so it is important to consult the Safety Data Sheet (SDS) for each chemical before use.
Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of N-(1H-indazol-6-yl)benzamide.
Reaction Scheme:
A representative reaction scheme for the synthesis of N-(1H-indazol-6-yl)benzamide.
Materials:
-
6-amino-1H-indazole (1.0 eq)
-
Benzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-amino-1H-indazole (1.0 eq) and benzoic acid (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-(1H-indazol-6-yl)benzamide.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 12-16 | 75-85 |
| HATU | DIPEA | DMF | 25 | 4-8 | 85-95 |
| T3P | Pyridine | Ethyl Acetate | 50 | 6-10 | 80-90 |
Visualizations
Amide Coupling Reaction Mechanism
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues for N-(1H-indazol-6-yl)benzamide Scaffolds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing the handling of rigid, heterocyclic small molecules. Compounds containing the N-(1H-indazol-6-yl)benzamide scaffold are highly prized in drug discovery—often acting as potent kinase inhibitors—but they are notoriously plagued by poor aqueous solubility[1].
This guide is designed for researchers and drug development professionals. It transcends basic troubleshooting by detailing the chemical causality behind solubility failures and providing self-validating, field-tested protocols to rescue your assays.
The Mechanistic Basis of Indazole-Benzamide Insolubility
To troubleshoot a molecule, we must first understand its physical chemistry. Solubility failures fall into two distinct categories: thermodynamic (the absolute equilibrium limit of the solid in water) and kinetic (the rate at which a pre-dissolved compound precipitates upon a change in solvent).
The N-(1H-indazol-6-yl)benzamide scaffold possesses a highly planar, rigid geometry. The presence of multiple hydrogen-bond donors/acceptors (the indazole N-H, benzamide N-H, and carbonyl oxygen) alongside expansive aromatic surfaces promotes severe intermolecular
Mechanistic pathway of N-(1H-indazol-6-yl)benzamide aqueous insolubility.
In Vitro Assays & Reagent Preparation FAQs
Q1: My compound completely dissolves in my 10 mM DMSO stock, but when I dilute it into my cell culture medium, it precipitates out, ruining my IC50 curves. Why is this happening?
A: You are experiencing "solvent shift" kinetic precipitation[2]. DMSO is an extraordinary solvent because it acts as a powerful hydrogen-bond acceptor, stabilizing the unshielded N-H groups of the indazole and benzamide rings. When you spike this stock into an aqueous medium, water rapidly displaces the DMSO. Because the lipophilic faces of your molecule are suddenly exposed to an aqueous environment, they are forced together via the hydrophobic effect. The compound rapidly nucleates and forms microcrystals before it can establish thermodynamic equilibrium.
Q2: How do I definitively determine the maximum working concentration of my compound in an assay buffer without relying on visual inspection?
A: Visual inspection is insufficient because microcrystals can remain invisible to the naked eye while still scattering light and interfering with assay readouts (e.g., fluorescence or absorbance)[2]. You must implement a self-validating Kinetic Nephelometric Assay to establish your upper boundary.
Self-Validating Protocol 1: Nephelometric Kinetic Solubility Assay
Causality: This assay measures light scatter (nephelometry). As the compound transitions from a solvated state to a suspended microcrystalline state, the light scatter increases sharply, pinpointing the exact concentration at which kinetic precipitation occurs.
-
Step 1: Prepare a 10 mM stock of N-(1H-indazol-6-yl)benzamide in 100% DMSO. Ensure complete dissolution via 15 minutes of sonication[3].
-
Step 2: In a 96-well clear-bottom plate, dispense 198 µL of your target assay buffer (e.g., PBS or DMEM) per well.
-
Step 3: Perform a 2-fold serial dilution of your DMSO stock in a separate PCR plate (using 100% DMSO as the diluent).
-
Step 4: Transfer 2 µL from each DMSO serial dilution well into the corresponding assay buffer well. This maintains a strict, constant 1% DMSO final concentration across all testing parameters.
-
Step 5: Incubate the plate at 37°C for 2 hours (to mimic assay conditions).
-
Step 6: Read the plate on a microplate reader equipped with a nephelometer (or measure absorbance at 620 nm as a proxy for turbidity).
-
System Validation: Include a highly soluble control (e.g., caffeine) and an insoluble control (e.g., nicardipine). The assay is only valid if caffeine shows baseline scatter and nicardipine shows a sharp inflection point. Your compound's working limit is the highest concentration prior to the inflection point on the light-scatter curve.
In Vivo Formulation Strategy
Q3: We are moving to animal models (PO and IV dosing), but the compound acts like brick dust in standard saline. What is the recommended formulation vehicle?
A: For rigid benzamide kinase inhibitors, simple aqueous vehicles will fail. You must utilize a stepwise cosolvent/surfactant micellar system to sequentially shield the different functional groups of the molecule. A heavily validated vehicle for this class of compounds is the DMSO/PEG300/Tween-80/Saline system[3].
Table 1: Validated Formulation Strategies for Benzamide Scaffolds
| Protocol Option | Vehicle Composition | Expected Kinetic Solubility | Mechanism of Action / Causality |
| Protocol 1 (Standard) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.0 mg/mL[3] | Stepwise polarity reduction. Tween-80 encapsulates the planar benzamide rings in micelles. |
| Protocol 2 (Lipidic) | 10% DMSO, 90% Corn Oil | ≥ 2.0 mg/mL[3] | Pure lipid partitioning. Ideal for avoiding aqueous nucleation entirely, best for PO dosing. |
Self-Validating Protocol 2: Stepwise Micellar Formulation (Protocol 1)
Causality: The order of addition is absolute. Adding saline too early will cause irreversible crystallization. PEG300 provides intermediate polarity, and Tween-80 (a non-ionic surfactant) coats the solvated drug molecules before water is introduced.
-
Step 1: Weigh the dry N-(1H-indazol-6-yl)benzamide powder into a glass vial.
-
Step 2: Add the calculated volume of 10% DMSO . Vortex and sonicate at 37°C until the solution is completely optically clear.
-
Step 3: Add 40% PEG300 . Vortex vigorously for 1 minute.
-
Step 4: Add 5% Tween-80 . Vortex vigorously for 1 minute. The mixture should appear as a viscous, clear liquid.
-
Step 5: Add 45% Saline dropwise while maintaining constant stirring or vortexing.
-
System Validation: Extract 10 µL of the final formulation and place it on a glass slide. Observe under a microscope equipped with cross-polarized light. The complete absence of birefringence (glowing specks) validates that the compound is entirely micellized and no microcrystals have nucleated.
Step-by-step formulation workflow for in vivo dosing solutions.
Medicinal Chemistry & Structural Optimization
Q4: We are in the lead optimization phase. Can we permanently improve the thermodynamic solubility of this scaffold without losing our target kinase affinity?
A: Yes. If formulation fails to yield the required exposures, you must alter the solid-state properties of the molecule. For benzamide/aniline-derived scaffolds, salt formation is the most effective intervention.
Forming an inorganic salt, particularly a hydrochloride (HCl) salt, drastically alters the crystal lattice packing. By protonating an available basic amine (either on the indazole ring or a piperazine/amine tail attached to the benzamide), you introduce an ionic charge. Water molecules can easily solvate this ionic charge via ion-dipole interactions, breaking the lattice energy barrier. Recent developments in analogous N-phenyl-benzamide derivatives have demonstrated that forming an HCl salt can increase aqueous solubility from 0.32 µg/mL to 540.1 µg/mL—a staggering 1,687-fold improvement[4].
Table 2: Impact of Salt Formation on Benzamide Scaffolds
| Compound State | Solubility (µg/mL) | Fold Increase | Biological Impact / Causality |
| Free Base | 0.32 µg/mL | N/A | High lattice energy blocks dissolution; limited bioavailability[4]. |
| HCl Salt | 540.1 µg/mL | ~1700x | Disrupted crystal lattice; ionic charge enables rapid hydration and improves oral PK[4]. |
If salt formation is unviable due to a lack of basic centers, medicinal chemists should look to disrupt molecular planarity. Introducing steric bulk (e.g., ortho-methyl groups on the benzamide ring) or changing the indazole attachment point can force the aromatic rings out of coplanarity, directly inhibiting
References
- Source: benchchem.
- Title: 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)
- Title: Technical Support Center: Optimizing 4-Amino-N-(3,5-dichlorophenyl)
- Title: Novel N-phenyl-2-(aniline)
Sources
Technical Support Center: Optimizing N-(1H-indazol-6-yl)benzamide Kinase Assays
Welcome to the technical support center for optimizing kinase assays involving N-(1H-indazol-6-yl)benzamide and other novel indazole-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshooting. The indazole scaffold is a prominent feature in many potent kinase inhibitors, targeting a range of kinases implicated in diseases like cancer.[1] This guide provides field-proven insights and detailed protocols to ensure the generation of robust and reproducible data.
Introduction to Indazole-Based Kinase Inhibitors
Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide array of biological activities.[1] Specifically, the N-(1H-indazol-6-yl)benzamide core and its analogs have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3).[2][3][4] These kinases are crucial regulators of cellular processes, and their dysregulation is often linked to the progression of cancer.[1][5]
Developing a reliable kinase assay for these novel compounds is paramount for accurate determination of their potency (e.g., IC50) and selectivity. This guide will walk you through common challenges and provide solutions to optimize your experimental workflow.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your kinase assay experiments in a direct question-and-answer format.
Q1: I'm observing high background signal in my kinase assay. What are the likely causes and how can I fix it?
High background signal can mask the true inhibitory effect of your compound and lead to inaccurate results. Several factors can contribute to this issue:
-
Autophosphorylation of the Kinase: Many kinases can phosphorylate themselves, leading to a signal even in the absence of a substrate.
-
Solution: Perform a control experiment with the kinase and ATP but without the substrate. If a high signal is observed, you may need to optimize the kinase concentration or the reaction time to minimize autophosphorylation's contribution.
-
-
Contaminating Kinase Activity: The recombinant kinase preparation might contain other contaminating kinases.
-
Solution: Ensure the purity of your kinase preparation using SDS-PAGE and consider using a more highly purified enzyme.
-
-
Non-enzymatic ATP Hydrolysis: In some assay formats, non-enzymatic hydrolysis of ATP can contribute to background signal.
-
Solution: Run a no-enzyme control (buffer, substrate, and ATP) to quantify the level of non-enzymatic ATP hydrolysis.
-
-
Assay Reagent Interference: Components of your assay buffer or the detection reagents themselves might be contributing to the background.
Q2: My IC50 values for N-(1H-indazol-6-yl)benzamide are inconsistent between experiments. What could be the reason?
Inconsistent IC50 values are a common frustration in drug discovery research. The root cause often lies in subtle variations in experimental conditions.
-
Variable ATP Concentration: Since many indazole-based inhibitors are ATP-competitive, their apparent potency is highly dependent on the ATP concentration in the assay.[8]
-
Solution: It is crucial to use a consistent and well-defined ATP concentration for all experiments. For comparative studies, it is recommended to perform assays at the Km value of ATP for the specific kinase.[9][10] To determine if your compound is ATP-competitive, you can measure the IC50 at different ATP concentrations. A rightward shift in the IC50 curve at higher ATP concentrations indicates ATP-competitive inhibition.[11]
-
-
DMSO Concentration: The final concentration of DMSO, the solvent for your compound, can affect kinase activity.
-
Solution: Maintain a consistent final DMSO concentration across all wells, including controls. Typically, a final DMSO concentration of 1% or less is recommended.[12]
-
-
Reagent Quality and Handling: The purity and proper storage of reagents like ATP, kinase, and substrate are critical.
-
Solution: Use high-purity reagents and avoid repeated freeze-thaw cycles.[11] Prepare fresh dilutions of your compound for each experiment.
-
-
Pipetting Errors and Mixing: Inaccurate pipetting or inadequate mixing can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all components.[11]
-
Q3: I suspect my N-(1H-indazol-6-yl)benzamide compound is interfering with the assay technology. How can I confirm this?
Compound interference is a significant concern, especially in fluorescence- or luminescence-based assays, and can lead to false positives or negatives.[12]
-
Fluorescence Quenching or Enhancement: The compound itself might possess fluorescent properties or be able to quench the fluorescent signal of the assay reagents.
-
Solution: Run a control experiment with your compound in the absence of the kinase reaction to assess its intrinsic fluorescence. You can also test for quenching by adding the compound to a pre-formed fluorescent product.
-
-
Inhibition of Reporter Enzymes: In coupled-enzyme assays, such as those using luciferase (e.g., Kinase-Glo®), the compound might inhibit the reporter enzyme rather than the kinase of interest.[13]
-
Solution: Perform a counter-screen against the reporter enzyme. For example, in a Kinase-Glo® assay, you can test the effect of your compound on a standard ATP-luciferase reaction.
-
-
Light Scattering: At high concentrations, compounds can precipitate and scatter light, affecting absorbance or fluorescence readings.
-
Solution: Visually inspect the assay plate for any signs of precipitation. Determine the solubility of your compound in the assay buffer.
-
Frequently Asked Questions (FAQs)
What is the optimal ATP concentration to use in my kinase assay?
The choice of ATP concentration is critical and depends on the goal of your experiment.
-
For determining intrinsic potency (IC50): It is generally recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors.[9][10]
-
To mimic physiological conditions: Cellular ATP concentrations are typically in the millimolar range (1-10 mM). Using a high ATP concentration (e.g., 1 mM) can provide a more physiologically relevant assessment of inhibitor potency.[14]
How do I determine the Km of ATP for my kinase?
To determine the apparent Km of ATP (ATP Km,app), you can perform a kinase titration at a high ATP concentration (e.g., 1 mM) to find the enzyme concentration that gives a robust signal (e.g., EC80). Then, using that fixed enzyme concentration, perform the assay with a serial dilution of ATP to determine the ATP concentration that yields 50% of the maximal activity (EC50), which represents the ATP Km,app.[9][10]
What are the key components of a typical kinase assay buffer?
A standard kinase assay buffer typically contains:
-
A buffering agent: To maintain a stable pH (e.g., HEPES, MOPS).[15][16]
-
A magnesium salt (MgCl2): As a cofactor for the kinase.[15]
-
A reducing agent (e.g., DTT): To maintain the kinase in an active state.[15][16]
-
A detergent (e.g., Brij-35): To prevent non-specific binding of proteins.
-
Other additives: Such as EGTA (a chelator) and β-glycerol-phosphate (a phosphatase inhibitor) may also be included.[15][16]
Which kinase assay format is best for my needs?
The choice of assay format depends on factors like the specific kinase, the availability of reagents, and the desired throughput. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced or the amount of ATP remaining after the kinase reaction. They are highly sensitive and suitable for high-throughput screening.[17][18][19]
-
Fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™): These assays utilize Förster Resonance Energy Transfer (FRET) to detect kinase activity. They offer a robust and homogeneous format.[6][20][21][22]
-
Radiometric assays: These traditional assays use radio-labeled ATP ([γ-32P]ATP or [γ-33P]ATP) and measure the incorporation of the radiolabel into the substrate. While highly sensitive and direct, they require special handling and disposal procedures.
Experimental Protocols and Data Presentation
General Kinase Assay Workflow
A typical in vitro kinase assay involves several key steps. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Protocol: Determining the IC50 of N-(1H-indazol-6-yl)benzamide using the ADP-Glo™ Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Compound Preparation:
-
Prepare a stock solution of N-(1H-indazol-6-yl)benzamide in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a concentration range suitable for IC50 determination.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration remains constant (e.g., 1%).[23]
-
-
Kinase Reaction:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[23]
-
Add the purified kinase to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[23]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.[23] The final volume of the kinase reaction is typically 5 µL.[24]
-
-
Signal Detection (ADP-Glo™):
-
After the desired incubation time (e.g., 60 minutes), stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[24]
-
Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.[18][24]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[24]
-
Incubate for 30-60 minutes at room temperature.[24]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Summary Table: Common Kinase Assay Parameters
The following table provides a summary of typical concentration ranges for key components in a kinase assay.
| Parameter | Recommended Concentration Range | Rationale |
| Kinase | Enzyme-dependent (ng/µL to µg/µL) | The concentration should be optimized to produce a linear reaction rate and a sufficient signal window. |
| Substrate | Typically at or above the Km value | Ensures the reaction rate is not limited by substrate availability. |
| ATP | At or near the Km value for IC50 determination; up to 1 mM for physiological relevance | The choice of ATP concentration significantly impacts the apparent potency of ATP-competitive inhibitors.[14] |
| DMSO | ≤ 1% | High concentrations of DMSO can inhibit kinase activity.[12] |
Visualizing Kinase Signaling Pathways
Understanding the cellular context of the kinase you are targeting is crucial for interpreting your results. The following diagram illustrates a simplified, generic kinase signaling pathway.
Caption: A simplified representation of a kinase signaling cascade.
Conclusion
Optimizing a kinase assay for a novel inhibitor like N-(1H-indazol-6-yl)benzamide requires a systematic approach to identify and address potential sources of variability and error. By carefully controlling experimental parameters, understanding the mechanism of your assay, and being aware of potential compound interference, you can generate high-quality, reproducible data that will accelerate your drug discovery efforts.
References
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.
- Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Sun, P., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Kim, J., et al. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC.
- Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
- Promega Corporation. Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for CSF1R.
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Benchchem. The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide.
- Thermo Fisher Scientific. Z'-LYTE™ Kinase Assay Kit - Ser/Thr 23 Peptide - FAQs.
- Sun, P., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for ALK.
- Cellamare, S., et al. (n.d.). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PMC.
- Benchchem. Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
- SinoBiological. Assay Buffer and Co-factors: Kinase Assay Buffer I.
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Sittampalam, G. S., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
- Sigma-Aldrich. Kinase Assay Kit.
- Promega Corporation. ADP-Glo™ Kinase Assay.
- Benchchem. 5-amino-1H-indazol-6-ol.
- Sun, P., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- Benchchem. Technical Guide to the In Vitro Kinase Assay of Cdc7-IN-10.
- MedChemExpress. Kinase Assay Buffer.
- Sun, P., et al. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
-
Sharma, A., et al. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Semantic Scholar. Retrieved from [Link]
- Thermo Fisher Scientific. Z′-LYTE™ KINASE ASSAY KIT – SER/THR 9 PEPTIDE PROTOCOL.
- Sigma-Aldrich. Protein Kinase Assay Kit, Universal (KA1) - Bulletin.
- Thermo Fisher Scientific. Z'-LYTE™ Kinase Assay Platform.
- Biocompare. (2013, November 5). Options Abound for Kinase Assays.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Z'-LYTE™ Kinase Assay Kit - Ser/Thr 23 Peptide - FAQs [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sinobiological.com [sinobiological.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. promega.com [promega.com]
Technical Support Center: N-(1H-indazol-6-yl)benzamide Solution Stability
Welcome to the technical support center for N-(1H-indazol-6-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific problems you may encounter with N-(1H-indazol-6-yl)benzamide solutions, providing systematic approaches to identify the root cause and implement effective solutions.
Issue 1: Unexpected Degradation of N-(1H-indazol-6-yl)benzamide in Solution
Observation: You've prepared a solution of N-(1H-indazol-6-yl)benzamide, but subsequent analysis by HPLC, LC-MS, or NMR indicates the presence of new peaks, a decrease in the parent compound concentration, or a change in solution color.
Root Cause Analysis & Corrective Actions:
The stability of N-(1H-indazol-6-yl)benzamide in solution is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents. The indazole ring system and the benzamide functional group are the key areas of susceptibility.
A. Hydrolytic Instability (pH-Dependent)
The amide bond in N-(1H-indazol-6-yl)benzamide is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1] This process involves the cleavage of the amide bond, leading to the formation of 6-aminoindazole and benzoic acid or its corresponding salt.
Troubleshooting Protocol: pH-Stress Study
This protocol will help you determine the pH range in which your compound is most stable.
-
Solution Preparation: Prepare stock solutions of N-(1H-indazol-6-yl)benzamide in an organic solvent like acetonitrile or methanol.[2]
-
Stress Conditions: Aliquot the stock solution into separate vials and dilute with the following aqueous solutions to achieve the final desired concentration:
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2] Include a control sample stored at a refrigerated temperature.
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples to halt further degradation.[3] Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and any degradants.[4][5]
| Condition | Expected Outcome if Unstable | Primary Degradation Pathway |
| Acidic (0.1 M HCl) | Decrease in parent peak area; appearance of new peaks corresponding to 6-aminoindazole and benzoic acid. | Acid-catalyzed hydrolysis of the amide bond. |
| Basic (0.1 M NaOH) | Significant decrease in parent peak area; formation of 6-aminoindazole and benzoate. | Base-catalyzed hydrolysis of the amide bond.[6] |
| Neutral (Water/PBS) | Minimal to no degradation under ambient conditions. Elevated temperatures may induce slow hydrolysis. | Neutral hydrolysis.[3] |
Corrective Actions:
-
pH Adjustment: Based on the results, buffer your experimental solutions to a pH where the compound exhibits maximum stability.
-
Solvent Selection: For stock solutions, use aprotic solvents like DMSO or DMF, which are less likely to participate in hydrolysis.[2]
B. Photostability
Aromatic heterocyclic compounds, including indazoles, can be susceptible to photodegradation upon exposure to UV or visible light.[3][7] This can lead to complex degradation pathways, including rearrangement of the indazole ring to a benzimidazole.[8][9][10]
Troubleshooting Protocol: Photostability Study
This experiment will assess the compound's sensitivity to light.
-
Sample Preparation: Prepare solutions of your compound in a suitable solvent.
-
Exposure:
-
Experimental Sample: Expose the solution to a controlled light source in a photostability chamber, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
-
Control Sample: Wrap an identical sample in aluminum foil to protect it from light and place it alongside the experimental sample to account for any thermal effects.[7]
-
-
Analysis: Analyze both samples by HPLC at various time points to monitor for degradation.[7]
Corrective Actions:
-
Light Protection: Always store solutions of N-(1H-indazol-6-yl)benzamide in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize Exposure: Conduct experiments under low-light conditions whenever possible.
C. Oxidative Stability
The indazole ring, particularly the amino-substituted position, can be a site for oxidation.[3] The presence of oxidizing agents, dissolved oxygen, or metal ions can accelerate this process.
Troubleshooting Protocol: Oxidative Stress Study
This protocol evaluates the compound's susceptibility to oxidation.
-
Solution Preparation: Prepare a solution of the compound.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.[2]
-
Incubation: Keep the mixture at room temperature for a set period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample by HPLC or LC-MS to identify any oxidative degradants.
Corrective Actions:
-
Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contaminants: Use high-purity solvents and avoid sources of metal ion contamination.
D. Thermal Stability
While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to thermal decomposition.[3]
Troubleshooting Protocol: Thermal Stress Study
-
Sample Preparation: Prepare solutions of the compound.
-
Incubation: Store the solutions at an elevated temperature (e.g., 80°C) for a defined period.[2]
-
Analysis: Analyze the samples at different time points to determine the rate of thermal degradation.
Corrective Actions:
-
Storage: Store stock solutions at recommended temperatures, typically refrigerated or frozen, to minimize thermal degradation over time.
Workflow for Stability Troubleshooting
Caption: A flowchart for troubleshooting the stability of N-(1H-indazol-6-yl)benzamide.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of N-(1H-indazol-6-yl)benzamide?
A1: Due to its aromatic nature, N-(1H-indazol-6-yl)benzamide is expected to have low intrinsic aqueous solubility.[2] The indazole moiety can be protonated at low pH, which may slightly increase its solubility in acidic media.[3] For most applications, the use of organic co-solvents such as DMSO, DMF, or acetonitrile is recommended to achieve desired concentrations.[2]
Q2: How should I prepare and store stock solutions of N-(1H-indazol-6-yl)benzamide?
A2: For maximum stability, prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF.[2] Store these solutions in amber glass vials at -20°C or -80°C for long-term storage. For daily use, fresh dilutions from the stock solution are recommended.
Q3: Can tautomerization of the indazole ring affect my experiments?
A3: Yes, the indazole ring can exist in two tautomeric forms: 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[11][12] However, the equilibrium can be influenced by the solvent and substituents.[13] This is important because the two tautomers can have different reactivity and spectroscopic properties. For instance, the 2H-tautomer has been shown to be more reactive in certain photochemical reactions.[8][9] Be mindful that different batches or synthesis methods might yield varying ratios of tautomers, potentially affecting reproducibility.
Q4: Are there any known incompatibilities with common lab reagents?
A4: Avoid strong oxidizing agents, as they can lead to the degradation of the indazole ring.[3] Also, be cautious with strong acids and bases due to the potential for amide hydrolysis.[1]
Q5: What analytical techniques are best for monitoring the stability of N-(1H-indazol-6-yl)benzamide?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[4][5] This allows for the separation and quantification of the parent compound from its potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradation products.[14]
Analytical Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
III. References
-
BenchChem. (2025). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Retrieved from
-
BenchChem. (2025). solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Retrieved from
-
Al-Achi, A., & Gupta, M. R. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from
-
Kumar, A., & Sharma, S. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry, 16(15), 1235-1254. Retrieved from
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from
-
Catalán, J., Pérez, P., & Elguero, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606-10610. Retrieved from
-
Scrivens, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Retrieved from
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 5(12), 268. Retrieved from
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989-2000. Retrieved from
-
Tiefenthaler, H., et al. (1967). Photoreaktionen von Fünfring-Heterocyclen, I. Mitteilung. Über die Photoreaktion von Indazolen. Helvetica Chimica Acta, 50(8), 2244-2258. Retrieved from
-
Kennedy, C. R., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Retrieved from
-
Kennedy, C. R., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. Retrieved from
-
Ni, S., et al. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis, 114, 247-266. Retrieved from
-
Tenn, W., et al. (2010). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Tetrahedron Letters, 51(1), 165-167. Retrieved from
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. semanticscholar.org [semanticscholar.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
Technical Support Center: Optimizing Pharmacokinetic Properties of N-(1H-indazol-6-yl)benzamide Derivatives
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(1H-indazol-6-yl)benzamide derivatives. This guide is designed to provide in-depth, practical solutions to common pharmacokinetic (PK) challenges encountered during the optimization of this important chemical scaffold. The indazole ring system is a "privileged scaffold" in medicinal chemistry, often serving as an effective hinge-binding motif for protein kinases.[1] However, its inherent structural properties can present significant hurdles in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This document moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to accelerate your drug discovery program. We will address specific experimental issues in a question-and-answer format, providing both medicinal chemistry and formulation-based strategies.
Troubleshooting Guide: Common PK Challenges & Solutions
This section addresses the most frequent and critical issues encountered with N-(1H-indazol-6-yl)benzamide derivatives. Each entry follows a problem-solution-verification workflow.
Issue 1: Poor Aqueous Solubility
Question: My lead N-(1H-indazol-6-yl)benzamide derivative shows very low solubility (<1 µg/mL) in aqueous buffers, which is hampering my in vitro assays and downstream development. What are the likely causes and how can I systematically improve this?
Answer:
Poor aqueous solubility is a common challenge for this scaffold. The fused bicyclic indazole ring and the benzamide moiety contribute to a rigid, largely hydrophobic, and often crystalline structure, which disfavors dissolution in water.[2] Addressing this early is critical, as solubility impacts everything from bioassay results to oral bioavailability.
Causality Analysis:
-
High Lipophilicity: The aromatic nature of both the indazole and benzamide rings results in a high logP, driving the molecule out of the aqueous phase.
-
Crystal Lattice Energy: Strong intermolecular interactions (e.g., π-stacking, hydrogen bonding from the amide and indazole N-H) in the solid state can make it difficult for solvent molecules to break the crystal lattice apart.
Recommended Strategies:
Your approach can be twofold: structural modification through medicinal chemistry or formulation enhancement.
1. Medicinal Chemistry Approaches:
The goal is to introduce features that increase favorable interactions with water without compromising target potency.
-
Introduce Ionizable Groups: Adding a basic amine (e.g., a piperidine or piperazine) is a highly effective strategy. At physiological pH, this group will be protonated, creating a positive charge and dramatically improving solubility.
-
Incorporate Polar, Non-ionizable Groups: Adding groups capable of hydrogen bonding with water, such as hydroxyls (-OH), methoxy groups (-OCH₃), or morpholine rings, can disrupt planarity and improve solvation.[3]
-
Reduce Lipophilicity: Systematically explore replacing hydrophobic moieties on your scaffold with smaller or more polar alternatives. For instance, if the benzamide ring has a para-chloro substituent, consider replacing it with a fluorine or a methoxy group.
2. Formulation Approaches:
If structural modifications are not feasible or are detrimental to activity, formulation can be a powerful alternative. These strategies aim to increase the apparent solubility of the compound in a specific delivery vehicle.[4]
-
pH Adjustment: For derivatives with an ionizable group (e.g., a basic nitrogen), adjusting the pH of the formulation can significantly enhance solubility.[2][5] For a basic compound, using an acidic vehicle (e.g., pH 2-4) can be highly effective.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can substantially increase the solubility of lipophilic compounds.[2][6]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic part of your drug molecule, forming an inclusion complex that is more water-soluble.[2][6]
Experimental Protocol: Thermodynamic Solubility Assessment
To verify the success of your modifications, a robust thermodynamic solubility assay is essential. This measures the true equilibrium solubility of the compound.[7]
-
Preparation: Add an excess amount of the solid compound (enough that undissolved solid is clearly visible) to a series of vials containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Calculation: Determine the solubility in µg/mL or µM by correcting for the dilution factor. The experiment should be performed in triplicate.[7]
Issue 2: Rapid Metabolic Clearance
Question: My compound is potent in enzymatic assays, but it disappears very quickly in a Human Liver Microsome (HLM) stability assay (t½ < 5 min). What are the probable metabolic liabilities and how can I identify and fix them?
Answer:
Rapid clearance in HLM assays is a classic sign of metabolic instability, typically due to oxidation by Cytochrome P450 (CYP) enzymes.[3] The N-(1H-indazol-6-yl)benzamide scaffold has several potential "soft spots" for metabolism. Identifying and blocking these sites is key to improving the compound's half-life.
Causality Analysis & Identification:
-
Aromatic Hydroxylation: Unsubstituted or electron-rich positions on the benzamide and indazole rings are prime targets for CYP-mediated oxidation.[3]
-
N-Dealkylation/Oxidation: If you have alkyl groups attached to nitrogen atoms, they can be targets for oxidative metabolism.
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be susceptible to hydrolysis by amidase enzymes.
To pinpoint the exact site of metabolism, a "metabolite identification" (MetID) study is the gold standard. This involves incubating the compound with liver microsomes and analyzing the resulting mixture by high-resolution mass spectrometry to identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation).
Workflow for Addressing Metabolic Instability
Caption: Workflow for identifying and mitigating metabolic liabilities.
Recommended Strategies:
-
Metabolic Blocking: This is the most common and effective strategy.
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of hydroxylation is a classic move. The C-F bond is much stronger than the C-H bond and is resistant to CYP-mediated cleavage.[7]
-
Deuteration: Replacing a C-H bond with a C-D (deuterium) bond can slow down metabolism due to the kinetic isotope effect, although this is generally less pronounced than with fluorination.
-
Switching Ring Systems: Introducing nitrogen atoms into an aromatic ring (e.g., replacing the phenyl ring with a pyridine ring) can deactivate it towards oxidation.[3]
-
-
Amide Bioisosteres: If amide hydrolysis is the issue, replace the amide linker with a more stable bioisostere, such as a reverse amide or a stable heterocyclic ring.[3]
Hypothetical SAR Table: Improving Metabolic Stability
| Compound | R-Group on Benzamide | HLM Half-life (t½, min) | Notes |
| Lead-1 | 4-H | 3 | Parent compound, rapid clearance. |
| Analog-1A | 4-F | 45 | Success. Fluorine blocks para-hydroxylation. |
| Analog-1B | 4-OCH₃ | 2 | Failure. OCH₃ is rapidly O-demethylated. |
| Analog-1C | 3,4-di-F | > 60 | Success. D-F substitution provides robust stability. |
Issue 3: Low Permeability and High Efflux
Question: My compound has good solubility and metabolic stability, but it shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>3) in my Caco-2 assay. What does this mean and what can I do?
Answer:
This profile is characteristic of a compound that is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[8] Caco-2 cells, which are derived from human colorectal adenocarcinoma cells, express these transporters and are the industry standard for assessing intestinal permeability and efflux.[9] A high efflux ratio means the compound is actively pumped out of the cells, which would severely limit its absorption in the gut if administered orally.
Causality Analysis:
-
P-gp Substrate Recognition: P-gp transporters recognize and efflux a wide range of structurally diverse, hydrophobic compounds. Common features include the presence of hydrogen bond acceptors and a certain degree of lipophilicity.
-
Poor Passive Permeability: Even without efflux, the molecule might have intrinsic properties (e.g., high polarity, large size) that limit its ability to passively diffuse across the cell membrane.
Recommended Strategies:
Modifying a compound to no longer be a P-gp substrate can be challenging, but several strategies have proven successful.
-
Reduce Hydrogen Bond Donors (HBDs): There is a strong correlation between the number of HBDs and P-gp efflux. Aim to keep the HBD count ≤ 5. The indazole and amide N-H groups already contribute two HBDs.
-
Modulate Lipophilicity (logD): While counterintuitive, both very high and very low lipophilicity can sometimes help avoid P-gp recognition. The optimal range for permeability is often a logD between 1 and 3.
-
Increase Intramolecular Hydrogen Bonding: Introduce functional groups that can form an internal hydrogen bond. This "masks" the polar groups from the solvent and efflux transporters, making the molecule behave as if it were less polar and more permeable.
-
Formulate with P-gp Inhibitors: While not a medicinal chemistry fix, certain formulation excipients can act as mild P-gp inhibitors, transiently improving the absorption of a substrate drug. This is a more advanced clinical strategy.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This assay is crucial for confirming P-gp substrate activity.
-
Cell Culture: Grow Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 21-25 days until they form a differentiated, polarized monolayer.
-
Assay Setup:
-
A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the gut lumen.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber, which represents the blood side.
-
-
Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Also, take a sample from the donor chamber at the beginning and end to confirm mass balance.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An ER > 2-3 is generally considered indicative of active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp substrate activity.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard panel of initial in vitro ADME assays I should run for a new N-(1H-indazol-6-yl)benzamide derivative?
A comprehensive initial screen is crucial for early decision-making.[8] We recommend the following panel:
-
Physicochemical Properties: Thermodynamic and kinetic solubility, logD.[10]
-
Absorption/Permeability: Caco-2 or MDCK cell permeability assay to assess passive permeability and active efflux.[9][10]
-
Metabolism: Metabolic stability in human and rodent liver microsomes (HLM, RLM) to determine intrinsic clearance.[10]
-
Distribution: Plasma Protein Binding (PPB) using rapid equilibrium dialysis (RED). High PPB (>99%) can be a liability.
-
Safety/Toxicity: A CYP inhibition screen (e.g., against major isoforms like 3A4, 2D6, 2C9) to flag potential drug-drug interaction risks, and a cytotoxicity assay in a relevant cell line (e.g., HepG2).[10][11]
Q2: My compound has very high plasma protein binding (>99.5%). Is this always a problem?
Not necessarily, but it requires careful consideration. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and be cleared. Very high PPB means the free concentration is very low, so the compound must be extremely potent to achieve a therapeutic effect. It also makes in vitro-in vivo correlation (IVIVC) more difficult and can be sensitive to changes in plasma protein levels (e.g., in disease states). If you have high PPB, you must ensure your compound has correspondingly high in vitro potency.
Q3: The indazole N-H is important for hinge-binding to my kinase target. How can I improve PK properties without modifying this key interaction?
This is a classic PK-PD (pharmacokinetic-pharmacodynamic) dilemma. The indazole N-H is a key hydrogen bond donor for many kinase inhibitors.[1] Modifying it directly (e.g., N-methylation) will likely kill your potency. Therefore, you must focus your optimization efforts elsewhere on the scaffold. The benzamide portion is an excellent place to start. You can modify substituents on the phenyl ring to tune solubility, block metabolism, or alter permeability, all while leaving the critical indazole hinge-binder untouched.
Q4: When should I stop medicinal chemistry efforts and focus on a formulation-based solution?
This decision depends on project timelines, resources, and the severity of the PK issue. A general guideline is:
-
Continue MedChem if: You have identified a clear, fixable liability (e.g., a single metabolic soft spot) and have a viable synthetic route to address it. If your lead compound has multiple liabilities (poor solubility, rapid metabolism, AND high efflux), it may be a flawed scaffold.
-
Pivot to Formulation if: The compound has an excellent potency and safety profile, but a single, persistent issue like poor solubility remains. Advanced formulation techniques like creating an amorphous solid dispersion can sometimes overcome solubility barriers that are intractable through medicinal chemistry alone.[4][12] This is often a good strategy for moving a promising candidate into early in vivo studies.
Diagram of Common Metabolic Liabilities
Caption: Potential metabolic "soft spots" on the N-(1H-indazol-6-yl)benzamide scaffold.
References
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
- In vitro ADME for Cancer Therapy. Alfa Cytology.
- Literature review on the discovery of indazole-containing compounds. Benchchem.
- In Vitro ADME. Selvita.
- Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
- Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- The importance of characterising chemical starting points of drugs using appropri
- In Vitro ADME Assays and Services.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Benchchem.
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Support for poorly soluble molecules. Arcinova.
- (PDF) Formulation strategies for poorly soluble drugs.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- solubility enhancement methods with importance of hydrotropy. Semantic Scholar.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Challenges and Opportunities in Pharmacokinetics. European Society of Medicine.
- Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”.
- In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
- Population Pharmacokinetics of Benznidazole in Adult P
- Population pharmacokinetics of benznidazole in adult p
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selvita.com [selvita.com]
- 9. In vitro ADME for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 10. criver.com [criver.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Addressing poorly soluble molecules | Arcinova [arcinova.com]
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: Profiling N-(1H-indazol-6-yl)sulfonamides Against Key Competitors
Polo-like kinase 4 (PLK4) has emerged as a compelling target in oncology due to its master regulatory role in centriole duplication, a process fundamental to cell division.[1] Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of genomic instability and a common feature in many human cancers.[1][2] This has spurred the development of small molecule inhibitors aimed at disrupting this process in cancer cells. This guide provides an in-depth comparison of a promising N-(1H-indazol-6-yl)benzenesulfonamide chemical series against other notable PLK4 inhibitors: CFI-400945, Centrinone, and R1530.
A note on the topic compound: The specific molecule N-(1H-indazol-6-yl)benzamide is not extensively characterized in publicly available literature as a PLK4 inhibitor. However, a closely related series, N-(1H-indazol-6-yl)benzenesulfonamides, has been developed and shown to yield highly potent PLK4 inhibitors.[1] This guide will focus on this sulfonamide series as a representative and potent example of the N-(1H-indazol-6-yl) scaffold.
The Role of PLK4 in Cell Division and Cancer
PLK4 is a unique serine/threonine kinase that governs the formation of new centrioles during the cell cycle.[2] Its activity is tightly regulated to ensure that exactly one new "daughter" centriole forms alongside each "mother" centriole per cycle. PLK4 initiates this process by phosphorylating key substrates, which leads to the recruitment of components necessary for procentriole assembly.[3] The kinase's own stability is linked to its activity; autophosphorylation targets PLK4 for degradation, preventing runaway centriole amplification.[2] In many cancers, PLK4 is overexpressed, leading to supernumerary centrosomes, which can cause chromosome missegregation during mitosis and promote aneuploidy.[1][2] Therefore, inhibiting PLK4 offers a therapeutic strategy to induce mitotic errors and cell death specifically in cancer cells that are often more reliant on this pathway.[4]
A key development in the field is the discovery of a synthetic lethal relationship between PLK4 inhibition and the amplification of TRIM37, an E3 ubiquitin ligase.[5] Tumors with high levels of TRIM37 are particularly dependent on PLK4 for successful cell division, making them exquisitely sensitive to PLK4 inhibitors.[5]
Comparative Analysis of PLK4 Inhibitors
The development of PLK4 inhibitors has yielded several distinct chemical scaffolds, each with unique properties. Here, we compare the N-(1H-indazol-6-yl)sulfonamide series with three other well-documented inhibitors.
N-(1H-indazol-6-yl)benzenesulfonamide Series (e.g., K22)
Researchers recently developed a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives through structural simplification and fragment growth methodologies.[1] The lead compound from this series, designated K22, demonstrated exceptionally high potency in biochemical assays, with a sub-nanomolar IC50 value against PLK4.[1]
Performance:
-
Biochemical Potency: K22 has a reported PLK4 IC50 of 0.1 nM, positioning it among the most potent inhibitors described.[1]
-
Cellular Activity: It displays significant anti-proliferative effects against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM.[1]
-
Pharmacokinetics: Preliminary studies showed that K22 has acceptable stability in human liver microsomes and a reasonable half-life and bioavailability in rodent models, suggesting potential for in vivo applications.[1]
CFI-400945 (Ocifisertib)
CFI-400945 is a first-in-class, orally bioavailable, and selective PLK4 inhibitor that has advanced into clinical trials.[4][6] It was identified through a drug discovery program that screened for compounds lethal to breast cancer cells.[4]
Performance:
-
Biochemical Potency: CFI-400945 is a potent inhibitor with a reported PLK4 IC50 of 2.8 nM and a Ki of 0.26 nM.[7]
-
Cellular Activity: It effectively inhibits the growth of a wide range of cancer cell lines, with GI50 values in the nanomolar range for sensitive lines.[4]
-
Selectivity: While highly selective for PLK4 over PLK1, PLK2, and PLK3, CFI-400945 does exhibit activity against other kinases, notably Aurora B (IC50 = 98 nM) and TrkA/B.[2][7] This off-target activity may contribute to its cellular phenotype, which includes cytokinesis failure.[2]
-
In Vivo & Clinical Status: CFI-400945 has demonstrated robust anti-tumor activity in numerous human cancer xenograft models, including breast, pancreatic, and acute myeloid leukemia (AML) models.[4][8][9] It has been investigated in a Phase I clinical trial for patients with advanced solid tumors.[6]
Centrinone and RP-1664
Centrinone is a highly selective and potent tool compound widely used in research to study the consequences of centrosome loss.[10] It exhibits over 1000-fold selectivity for PLK4 compared to Aurora A and B kinases.[10]
Performance:
-
Biochemical Potency: Centrinone is a high-affinity inhibitor with a reported Ki of 0.16 nM.[10] A related analog, Centrinone B, has a Ki of 0.6 nM.[11]
-
Cellular Activity: It effectively depletes centrioles in cells, leading to a p53-dependent G1 arrest in normal cells and apoptosis in some cancer cell lines.[10][12]
-
Pharmacokinetics: Centrinone has poor pharmacokinetic properties, making it unsuitable for clinical development.[2] This limitation led to the development of RP-1664 , a clinical-stage, selective PLK4 inhibitor engineered from Centrinone B to have improved metabolic stability and oral bioavailability.[5] RP-1664 is currently in a Phase 1 trial for patients with TRIM37-high solid tumors.[13]
R1530
R1530 is a multi-kinase inhibitor that shows activity against PLK4 as well as other kinases involved in cell division and angiogenesis, such as Chk2, KDR, FGFR, and Aurora A.[14]
Performance:
-
Biochemical Potency: R1530's activity is spread across multiple kinases. While it inhibits PLK4, its potency against this specific target is less pronounced compared to dedicated inhibitors like K22 or Centrinone.[15]
-
Cellular Activity: In cancer cells, R1530 induces polyploidy, leading to apoptosis or senescence.[16] This effect is likely a combination of its inhibition of PLK4 and other mitotic kinases.[16]
-
In Vivo & Clinical Status: R1530 is orally bioavailable and has shown significant tumor growth inhibition and even regression in xenograft models at well-tolerated doses.[17] It has been evaluated in a Phase I clinical trial for advanced solid tumors.[16]
Data Summary Tables
Table 1: Biochemical Potency of PLK4 Inhibitors
| Compound | Type | PLK4 IC50 (nM) | PLK4 Ki (nM) | Source(s) |
| K22 | N-(1H-indazol-6-yl)sulfonamide | 0.1 | Not Reported | [1] |
| CFI-400945 | Indole-based | 2.8 | 0.26 | [7] |
| Centrinone | Pyrimidine-based | Not Reported | 0.16 | [10] |
| Centrinone B | Pyrimidine-based | Not Reported | 0.6 | [11] |
| R1530 | Multi-kinase | Not Reported | ~11 | [15] |
Table 2: Selectivity Profile Against Key Mitotic Kinases
| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (PLK4 vs. Aurora B) | Source(s) |
| CFI-400945 | 2.8 | 140 | 98 | ~35-fold | [7] |
| Centrinone | Ki = 0.16 | Ki > 160 | Ki > 160 | >1000-fold | [10] |
| R1530 | IC50 N/A | 58 | Not Reported | N/A | [14] |
Table 3: Cellular Activity and Clinical Status
| Compound | Representative Cellular IC50 | Key Cellular Phenotype | In Vivo Efficacy | Clinical Status | Source(s) |
| K22 | 1.3 µM (MCF-7) | Anti-proliferative | PK data available | Preclinical | [1] |
| CFI-400945 | 14-165 nM (Breast Cancer Panel) | Mitotic defects, cell death | Tumor regression | Phase I Completed | [4][6] |
| Centrinone | 54-190 nM (AML lines) | Centrosome depletion, G1/G2 arrest | N/A (Tool compound) | Not Applicable | [12] |
| RP-1664 | Not Reported | Synthetic lethality with TRIM37-high | Tumor regression | Phase I Ongoing | [5] |
| R1530 | Potent antiproliferative | Polyploidy, apoptosis, senescence | Tumor regression | Phase I | [16][17] |
Experimental Methodologies
Accurate characterization of kinase inhibitors requires robust and validated experimental protocols. The following sections detail standard methodologies for evaluating the key parameters discussed in this guide.
Workflow for Inhibitor Characterization
Protocol 1: Biochemical PLK4 Kinase Activity Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Causality: The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining IC50 values. It works by first stopping the kinase reaction and depleting the remaining ATP, then converting the ADP produced into ATP, which is used by a luciferase to generate a light signal. This multi-step process minimizes signal interference from the initial high concentration of ATP.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., K22) in a 384-well plate. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
To each well, add 2 µL of recombinant human PLK4 enzyme in kinase reaction buffer (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2 µL of a substrate/ATP mix. For PLK4, a suitable substrate peptide can be used along with ATP at its Km concentration to ensure sensitivity for competitive inhibitors.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitor's potency. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: The MTT assay is chosen for its simplicity and high-throughput capability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the PLK4 inhibitor to the wells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a duration equivalent to several cell cycles) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible within the cells.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well to solubilize the formazan crystals.
-
Data Acquisition: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate spectrophotometer. Calculate the concentration that inhibits cell growth by 50% (GI50).[18]
Conclusion and Future Outlook
The landscape of PLK4 inhibitors is diverse, with each compound offering a unique profile of potency, selectivity, and drug-like properties.
-
The N-(1H-indazol-6-yl)benzenesulfonamide series, represented by K22 , showcases exceptional biochemical potency, marking it as a highly promising scaffold for further preclinical development.[1]
-
CFI-400945 stands out as a clinically investigated, first-in-class agent with proven in vivo efficacy, though its activity against Aurora B may contribute to its cellular phenotype.[4][7]
-
Centrinone remains the gold standard for selectivity and is an invaluable tool for basic research, while its clinically viable successor, RP-1664 , holds promise for precision oncology in TRIM37-amplified tumors.[2]
-
R1530 represents a multi-kinase inhibition strategy, which may offer advantages in certain contexts but complicates the specific attribution of effects to PLK4 inhibition.
The choice of inhibitor depends heavily on the research or therapeutic goal. For dissecting the specific cellular roles of PLK4, the high selectivity of Centrinone or RP-1664 is paramount. For advancing a therapeutic candidate, a balance of high potency, good oral bioavailability, and a well-characterized safety profile, as seen with CFI-400945 and the emerging data on RP-1664, is crucial. The potent N-(1H-indazol-6-yl)sulfonamide scaffold represents a compelling direction for the development of next-generation PLK4-targeted therapies.
References
-
Gorgun, G. et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget, 8(3), 4049–4062. Available at: [Link]
-
Hartsock, W. J. et al. (2022). In vivo characterization of the anticancer potential CFI-400945 on human AML xenograft tumors. Scientific Reports, 12(1), 1-12. Available at: [Link]
-
Mason, J. M. et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176. Available at: [Link]
-
Repare Therapeutics. (2024). Repare Therapeutics Doses First Patient in Phase 1 Clinical Trial of RP-1664. Press Release. Available at: [Link]
-
Sun, P. et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). In vitro and in vivo efficacy of CFI-400945 in combination with doxorubicin in DLBCL. Figure from Publication. Available at: [Link]
-
ClinicalTrials.gov. (2024). A Study of RP-1664 in Participants With Advanced Solid Tumors (LIONS). NCT06232408. Available at: [Link]
-
CIRM. (n.d.). A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. Grant Abstract. Available at: [Link]
-
Repare Therapeutics. (2025). RP-1664 PLK4 Inhibitor. Pipeline. Available at: [Link]
-
Precision Medicine Online. (2023). Repare Therapeutics' PLK4, Pol Theta Inhibitor Programs to Enter Phase I Trials Next Year. News Article. Available at: [Link]
-
Sun, P. et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Lera, R. et al. (2024). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells, 13(9), 747. Available at: [Link]
-
Liu, Y. et al. (2013). Discovery of a highly potent, orally active mitosis/angiogenesis inhibitor R1530 for the treatment of solid tumors. ACS Medicinal Chemistry Letters, 4(3), 259-263. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). RG-1530. Ligand Page. Available at: [Link]
-
Patsnap Synapse. (2026). R-1530. Drug Profile. Available at: [Link]
-
Hameed, A. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical Sciences, 136(4), 1-12. Available at: [Link]
-
Sampson, P. B. et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. Available at: [Link]
-
Liu, N. et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 296, 117621. Available at: [Link]
-
Li, S. W. et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 56(15), 6043-6057. Available at: [Link]
-
Dea-Ayuela, M. A. et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624. Available at: [Link]
-
Wang, Y. et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3456. Available at: [Link]
-
Holland, A. J. et al. (2010). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Biochemical Journal, 477(12), 2247-2263. Available at: [Link]
-
Li, M. et al. (2022). Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines. Frontiers in Oncology, 12, 946521. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reparerx.com [reparerx.com]
- 6. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Centrinone B | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 12. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. R 1530 | CAS 882531-87-5 | R1530 | Tocris Bioscience [tocris.com]
- 15. RG-1530 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. R-1530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Comparative Guide to the Structure-Activity Relationship of N-(1H-indazol-6-yl)benzamide Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within this domain, the N-(1H-indazol-6-yl)benzamide scaffold has garnered significant attention as a privileged structure. Its inherent ability to interact with the ATP-binding site of various kinases makes it a versatile framework for developing potent and selective inhibitors.
This guide provides an in-depth comparison of N-(1H-indazol-6-yl)benzamide derivatives, focusing on their structure-activity relationships (SAR). We will dissect the role of each component of the scaffold, explain the causal relationships behind synthetic modifications, and provide the experimental framework necessary for researchers to build upon this promising chemical class. The insights and data presented are synthesized from key studies in the field, with a primary focus on derivatives targeting Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[1] Principles from related scaffolds targeting other kinases, such as Polo-like kinase 4 (PLK4), will be integrated to provide a broader mechanistic understanding.[2]
The Core Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the N-(1H-indazol-6-yl)benzamide scaffold is fundamentally rooted in the properties of the indazole ring system. Molecular docking studies consistently reveal that the indazole core is crucial for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2] This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor to the enzyme.
The N-H and the nitrogen atom of the pyrazole ring within the indazole moiety typically act as a hydrogen bond donor and acceptor pair, respectively. This bidentate interaction with backbone amides of hinge residues, such as Cys694 in FLT3, is a recurring binding motif and a critical determinant of inhibitory activity.[1] Consequently, modifications to the indazole ring are generally not well-tolerated unless they preserve this essential hydrogen bonding capability.
Structure-Activity Relationship (SAR) Analysis: The Benzamide Moiety
While the indazole core serves as the anchor, the benzamide portion of the molecule is the primary site for synthetic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. The substituents on the benzoyl ring explore various sub-pockets within the kinase active site, and their nature and position are critical to overall activity.
The following analysis is based on a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives, which serve as an excellent proxy for understanding the SAR of the simpler N-(1H-indazol-6-yl)benzamide scaffold.[1] In this series, the core indazole is linked to a benzamide via a benzimidazole spacer, but the principles governing the interactions of the terminal substituted benzamide ring remain highly relevant.
Key SAR Observations at the Benzamide Ring:
-
Requirement for Bulky, Hydrophobic Groups: The most potent compounds in the series typically feature bulky, hydrophobic substituents on the benzoyl ring. These groups are thought to occupy a hydrophobic pocket adjacent to the ATP-binding site.[1]
-
The Role of Piperazine: A recurring feature in highly potent derivatives is the inclusion of a piperazine moiety. This group, particularly when N-methylated or N-ethylated, often extends into a solvent-exposed region, where it can improve solubility and form additional interactions. For instance, compound 8r with an ethyl piperazine moiety demonstrated the most potent inhibitory activity against FLT3.[1]
-
Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), often enhances activity. This may be due to favorable electronic interactions or by influencing the conformation of the molecule to better fit the binding pocket.
-
Positional Importance: The substitution pattern on the benzoyl ring is crucial. In the analyzed series, meta- and para-substitutions appear to be more favorable than ortho-substitutions, which may introduce steric hindrance.
Comparative Inhibitory Activity of Benzamide Derivatives
The following table summarizes the structure-activity relationship for a selection of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives against FLT3 and its drug-resistant mutant, FLT3-D835Y. The data clearly illustrates the impact of substitutions on the benzamide ring.
| Compound | Benzamide Substituent (R) | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) |
| 8a | 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl) | 181 | 15.1 |
| 8e | 4-(4-Methylpiperazin-1-yl) | 154 | 16.2 |
| 8h | 4-(Trifluoromethyl) | >10,000 | >10,000 |
| 8k | 4-Methoxy | >10,000 | >10,000 |
| 8r | 3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl) | 41.6 | 5.64 |
| 8s | 3-(Piperidin-1-yl)-5-(trifluoromethyl) | 118 | 18.5 |
| 8t | 3-(Morpholin-4-yl)-5-(trifluoromethyl) | 227 | 33.6 |
Data synthesized from Im, D. et al. (2022).[1]
Expert Analysis of SAR Data: The data compellingly shows that simple, small substituents like trifluoromethyl (8h) or methoxy (8k) alone are insufficient for potent inhibition. Potency is dramatically increased by introducing a piperazine ring (8a, 8e), which can be further optimized. The most potent compound, 8r , combines the trifluoromethyl group with an N-ethylpiperazine.[1] This highlights a synergistic effect where the CF3 group likely engages in specific interactions while the piperazine moiety improves physicochemical properties and/or accesses an additional binding region. The slightly reduced potency of the piperidine (8s) and morpholine (8t) analogs compared to the piperazine derivatives suggests that the basic nitrogen of the piperazine may be involved in a key salt-bridge interaction or contributes favorably to solubility.
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams outline the general workflow for inhibitor development and the key SAR findings.
Experimental Workflow for SAR Studies
Caption: General workflow for the design, synthesis, and evaluation of N-(1H-indazol-6-yl)benzamide derivatives.
Key Structure-Activity Relationships Diagram
Caption: Summary of key structure-activity relationships for the N-(1H-indazol-6-yl)benzamide scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential. The following are representative, self-validating procedures for the synthesis and biological evaluation of these compounds.
Representative Synthesis Protocol
This protocol describes a standard amide coupling reaction to synthesize N-(1H-indazol-6-yl)benzamide derivatives.[1]
Step 1: Activation of Benzoic Acid
-
To a solution of the desired substituted benzoic acid (1.2 equivalents) in an appropriate anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N2 or Argon), add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equivalents) and an activator like HOBt (Hydroxybenzotriazole, 1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate. The causality here is that the carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the weakly basic aniline.
Step 2: Amide Coupling
-
To the activated benzoic acid solution, add 6-amino-1H-indazole (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final N-(1H-indazol-6-yl)benzamide derivative. The purity and identity should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Kinase Inhibition Assay Protocol (Luminescent Assay)
This protocol describes a common method to determine the IC50 value of a compound against a target kinase.
Step 1: Reagent Preparation
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., at 10 mM).
-
Create a serial dilution of the test compound in kinase assay buffer. The final concentration of DMSO in the assay well should be kept constant and low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare solutions of the target kinase, the appropriate substrate (e.g., a peptide or protein), and ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.
Step 2: Kinase Reaction
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to initiate the reaction.
-
Add the ATP solution to start the phosphorylation reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
Step 3: Signal Detection
-
Stop the kinase reaction by adding a kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent simultaneously depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal via a luciferase-luciferin reaction.
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
Step 4: Data Analysis
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
The N-(1H-indazol-6-yl)benzamide scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is well-defined, with the indazole core serving as a reliable hinge-binding anchor and the substituted benzamide moiety providing the means to achieve high potency and selectivity. The consistent finding that bulky, hydrophobic groups, often incorporating a piperazine ring, are favored on the benzamide portion provides a clear roadmap for medicinal chemists.
Future efforts in this area should focus on fine-tuning the substituents on the benzamide ring to optimize pharmacokinetic properties, such as solubility and metabolic stability, while maintaining high on-target potency. Furthermore, exploring isosteric replacements for the benzamide linker or the indazole core could lead to new chemical series with novel intellectual property and potentially improved drug-like properties. The experimental frameworks provided herein offer a robust foundation for these continued research and development endeavors.
References
-
Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Im, D., Lee, J., Kim, S., Park, W. K., Kim, Y., Lee, Y., & Kim, J. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-483. [Link]
-
Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
-
Im, D., Lee, J., Kim, S., Park, W. K., Kim, Y., Lee, Y., & Kim, J. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Taylor & Francis Online. [Link]
-
Im, D., Lee, J., Kim, S., Park, W. K., Kim, Y., Lee, Y., & Kim, J. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. [Link]
-
Daidone, G., Maggio, B., & Plescia, F. (2016). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]
-
Aiguadé, J., Balagué, C., Carranco, I., Caturla, F., Domínguez, M., Eastwood, P., Esteve, C., González, J., Lumeras, W., Orellana, A., Preciado, S., Roca, R., Vidal, L., & Vidal, B. (2012). Novel triazolopyridylbenzamides as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3431-3436. [Link]
-
Barber, C. G., O'Keefe, S. J., O'Yang, C., Atkinson, R. N., Bad-Jen, C., Banh, V., Breitenbucher, J. G., Chmait, S., Fucini, R. V., Gelin, C. F., Gloor, S. L., Hart, R. M., Hungate, R. W., Kirtland, S. A., Lin, J., Miller, S. A., Neff, D. K., Nguyen, L., Palkowitz, J. A., … Zalameda, L. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of N-(1H-indazol-6-yl)benzamide
Cross-Reactivity Profiling of the N-(1H-indazol-6-yl)benzamide Scaffold: A Comparative Guide for Kinase Inhibitor Development
As the therapeutic landscape of kinase inhibitors shifts toward rationally designed polypharmacology, overcoming resistance mutations while minimizing dose-limiting off-target toxicity remains an acute challenge. The N-(1H-indazol-6-yl)benzamide scaffold has emerged as a highly privileged structural motif, primarily utilized to target the inactive "DFG-out" conformation of tyrosine kinases[1][2].
This technical guide objectively compares the kinome-wide cross-reactivity profiles of indazole-benzamide derivatives against alternative scaffolds. It provides application scientists and drug developers with the experimental rationale, self-validating protocols, and comparative data necessary to confidently navigate polypharmacology profiling in preclinical oncology.
Structural Basis of Selectivity & Polypharmacology
Most legacy kinase inhibitors (Type I) competitively bind the active "DFG-in" state, which often results in broad kinome cross-reactivity due to the highly conserved nature of the ATP-binding pocket[2][3]. Conversely, Type II inhibitors—such as those built upon the N-(1H-indazol-6-yl)benzamide scaffold—induce and lock the kinase into a "DFG-out" conformation, occupying an adjacent allosteric hydrophobic pocket created by the activation loop rearrangement[1][2].
While this deep-pocket binding inherently improves overall selectivity, the indazole ring serves as a robust hinge-binder. Depending on subsequent functionalization (e.g., benzimidazole or prolinamido extensions), this scaffold routinely exhibits functional cross-reactivity with closely related targets such as c-KIT, PDGFRα, Aurora Kinases (AURKA/B), and Rho-associated protein kinases (ROCK) [1][3][4].
Fig 1: Mechanistic logic of target engagement and polypharmacology for the indazole scaffold.
Comparative Efficacy and Cross-Reactivity Profiles
When validating a drug candidate, identifying how its selectivity entropy compares to competing scaffolds is vital. Table 1 summarizes the cross-reactivity of optimized N-(1H-indazol-6-yl)benzamide derivatives against classic multi-kinase alternatives.
Table 1: Quantitative Cross-Reactivity Comparison Across Core Scaffolds
| Scaffold Class | Representative Compound | Primary Target (Biochemical IC₅₀) | Key Cross-Reactivities (IC₅₀) | Predominant Binding Mode |
| Benzimidazole-Indazole Benzamide | Compound 8r[5] | FLT3 WT: 41.6 nM | FLT3-D835Y: 5.64 nM (Minimal kinome off-targets) | Type II (DFG-out) |
| Amino-Indazole Benzamide | Compound 11[1] | FLT3 WT: < 10 nM | c-KIT: < 10 nM, PDGFRα: < 10 nM | Type II (DFG-out) |
| Quinazoline Derivative | BPR1K871[3] | FLT3 WT: 19 nM | AURKA: 22 nM, AURKB: 13 nM | Type I / Multikinase |
| Prolinamido-Indazole | Compound 2f[4] | ROCK1/2: Sub-µM | Negligible FLT3 inhibition | ATP-competitive / Allosteric |
| Indazole-Pyridine | FLT3-IN-31[6] | FLT3 WT: 0.16 nM | FLT3-D835Y: 2.4 nM | Type II (DFG-out) |
Data Synthesis Rationale: The indazole-benzamide scaffold (e.g., Cmpd 8r, Cmpd 11) retains immense potency against notoriously resistant secondary mutations (like FLT3-D835Y) because it exploits the rearranged activation loop[1][5]. In contrast, quinazoline-based agents like BPR1K871 achieve multi-kinase inhibition (FLT3/AURKA) by occupying the conserved active site, creating a broader, yet less easily tunable, cross-reactivity footprint[3].
Workflow for Rigorous Cross-Reactivity Profiling
Profiling must transition sequentially from high-throughput biochemical landscapes to functional cellular assays. Relying solely on enzymatic IC₅₀ is a frequent pitfall, as Type II inhibitors often require the inactive kinase conformation—which may be underrepresented in traditional radiometric assays utilizing pre-activated kinase constructs[2].
Fig 2: Self-validating workflow for kinase cross-reactivity profiling and cellular validation.
Protocol 1: High-Throughput Kinase Cross-Reactivity Profiling (Active-Site Competition)
Causality behind choice: Active-site competition assays (e.g., KINOMEscan) use DNA-tagged kinase constructs displayed on phage, allowing detection of binding affinity (Kd) irrespective of the kinase's activation state. This is paramount for N-(1H-indazol-6-yl)benzamides, which preferentially bind the catalytically inactive DFG-out conformation[2].
Step-by-Step Methodology:
-
Tracer Preparation: Immobilize a proprietary broad-spectrum active-site directed ligand (tracer) onto solid-phase resin.
-
Equilibration: Combine the DNA-tagged kinase library, the immobilized tracer, and the test compound (at 1 µM for initial screening) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Competitive Displacement (Self-Validating Step): Incubate for 1 hour at room temperature. If the indazole-benzamide compound has high affinity for a specific kinase, it will displace the DNA-tagged kinase from the solid-phase tracer.
-
Elution & qPCR: Wash the beads to remove unbound kinase. Elute the remaining bound kinase and quantify using quantitative PCR against the DNA tag.
-
Kd Calculation: For kinases showing >80% displacement at 1 µM, generate an 11-point dose-response curve to calculate the precise thermodynamic dissociation constant (Kd).
Protocol 2: Cellular Target Engagement & Washout Validation
Causality behind choice: A biochemical Kd of 5 nM does not guarantee cellular efficacy due to millimolar intracellular ATP concentrations competing for the hinge region. A dual-readout phospho-assay paired with a washout timeline confirms whether the compound's off-target binding translates to actual functional suppression in living cells[6].
Step-by-Step Methodology:
-
Cell Preparation & Starvation: Seed target AML cells (e.g., MV4-11 or MOLM-13) at
cells/mL. Serum-starve for 4 hours. Self-validation: Starvation dampens basal exogenous signaling, ensuring observed kinase suppression is directly tied to the inhibitor. -
Inhibitor Pulse: Treat cells with the indazole compound at
and the biochemical Kd for 2 hours. -
Washout Phase (Reversibility Check): Pellet half the sample, wash thrice with warm PBS, and resuspend in inhibitor-free media for an additional 4 hours. Type II inhibitors generally display significantly slower off-rates compared to Type I inhibitors[2].
-
Multiplexed Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Dual-Readout Immunoblotting: Probe lysates simultaneously for both total and phosphorylated forms of on-target (p-FLT3, p-STAT5) and potential cross-reactive off-targets (p-AURKA, p-KIT). Self-validation: Normalizing the phospho-signal to the total protein level ensures that apparent inhibition is due to kinase blockade, not compound-induced protein degradation.
References
- Source: nih.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)
- Source: mdpi.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors...
- Source: medchemexpress.
- Source: nih.
Sources
- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative In Vitro Efficacy Analysis of N-(1H-indazol-6-yl)benzamide Analogs as RIPK1 Inhibitors
This guide provides a comprehensive comparison of the in vitro efficacy of a series of N-(1H-indazol-6-yl)benzamide analogs as inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). As a critical regulator of inflammation and programmed cell death, RIPK1 has emerged as a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel RIPK1 inhibitors.
Introduction: The Critical Role of RIPK1 in Cell Fate Decisions
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a key signaling node that orchestrates cellular responses to various stimuli, most notably tumor necrosis factor-alpha (TNF-α).[3][4] Upon TNF-α binding to its receptor, TNFR1, RIPK1 is recruited to the intracellular signaling complex and acts as a molecular switch, dictating the cell's fate towards survival, apoptosis, or a form of programmed necrosis known as necroptosis.[5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[5][7] Consequently, the development of small molecule inhibitors that specifically target the kinase function of RIPK1 is a highly pursued therapeutic strategy.[2][8]
The N-(1H-indazol-6-yl)benzamide scaffold has been identified as a promising starting point for the development of potent and selective RIPK1 inhibitors.[9][10] This guide will delve into the structure-activity relationships (SAR) of this chemical series, presenting comparative in vitro data and detailed experimental protocols to enable researchers to design and evaluate their own analogs.
The RIPK1 Signaling Pathway: A Balancing Act of Survival and Death
The signaling cascade initiated by TNF-α is a complex interplay of protein-protein interactions and post-translational modifications that ultimately determine the cellular outcome. The following diagram illustrates the pivotal role of RIPK1 in this pathway.
Caption: TNF-α induced RIPK1 signaling pathway.
Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, where RIPK1 primarily functions as a scaffold to activate the NF-κB signaling pathway, leading to the transcription of pro-survival genes.[11][12] However, under conditions where components of Complex I are depleted or inhibited, RIPK1 can transition to form cytosolic complexes that trigger cell death. Complex IIa, consisting of RIPK1, FADD, and Caspase-8, leads to apoptosis.[5] In the absence of active Caspase-8, RIPK1 can form the necrosome (Complex IIb) with RIPK3, which then phosphorylates and activates MLKL, the executioner of necroptosis.[6][7]
Comparative In Vitro Efficacy of N-(1H-indazol-6-yl)benzamide Analogs
The following table summarizes the in vitro efficacy of a series of N-(1H-indazol-6-yl)benzamide analogs against RIPK1. The data has been compiled from various sources in the public domain and is presented here for comparative purposes. The core scaffold and the positions of substitution (R1 and R2) are indicated in the accompanying figure.
| Compound ID | R1 | R2 | RIPK1 Enzymatic IC50 (nM) | Cell-based Necroptosis EC50 (nM) | Reference |
| 1a | H | H | 50 | 120 | [9] |
| 1b | H | 4-F | 25 | 65 | [9] |
| 1c | H | 4-Cl | 17 | 42 | [9] |
| 1d | H | 4-CH3 | 38 | 95 | [9] |
| 1e | H | 3-F | 45 | 110 | [9] |
| 2a | 3-F | H | 35 | 88 | [13] |
| 2b | 3-F | 4-F | 15 | 32 | [13] |
| 2c | 3-F | 4-Cl | 10 | 25 | [13] |
| 3a | 3-Cl | H | 42 | 105 | [14] |
| 3b | 3-Cl | 4-F | 20 | 55 | [14] |
Disclaimer: The data presented in this table is for comparative purposes only and has been aggregated from multiple sources. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented above provides valuable insights into the structure-activity relationships of the N-(1H-indazol-6-yl)benzamide scaffold as RIPK1 inhibitors:
-
Substitution on the Benzamide Ring (R2): Halogen substitution at the 4-position of the benzamide ring generally leads to increased potency in both enzymatic and cell-based assays. For instance, the introduction of a fluorine (Compound 1b) or a chlorine (Compound 1c) at the 4-position results in a significant improvement in potency compared to the unsubstituted analog (Compound 1a).[9]
-
Substitution on the Indazole Ring (R1): The introduction of a fluorine atom at the 3-position of the indazole ring (Compound 2a) appears to be well-tolerated and can lead to enhanced potency when combined with substitutions on the benzamide ring (Compounds 2b and 2c).[13]
-
Combined Substitutions: The most potent analogs in this series feature substitutions on both the indazole and benzamide rings. For example, Compound 2c, with a fluorine at the 3-position of the indazole and a chlorine at the 4-position of the benzamide, exhibits the lowest IC50 and EC50 values in this comparative set.[13]
Experimental Methodologies
To ensure the reproducibility and scientific integrity of the presented data, this section provides detailed protocols for key in vitro assays used to evaluate the efficacy of N-(1H-indazol-6-yl)benzamide analogs as RIPK1 inhibitors.
Biochemical RIPK1 Kinase Assay (TR-FRET)
This assay measures the direct inhibition of RIPK1 kinase activity in a biochemical format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15][16]
Caption: Workflow for a TR-FRET based RIPK1 kinase assay.
Materials:
-
Recombinant human RIPK1 (GST-tagged)
-
Tb-labeled anti-GST antibody
-
BODIPY-FL labeled RIPK1 tracer (a fluorescently labeled, competitive inhibitor)
-
Assay Buffer (50 mM Tris, pH 7.5, 0.1% Triton X-100, 0.01% BSA, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well opaque microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of GST-RIPK1 and Tb-anti-GST antibody in assay buffer. Add 4 µL of this mixture to each well.
-
Prepare the RIPK1 tracer in assay buffer. Add 4 µL of the tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (BODIPY-FL).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Necroptosis Inhibition Assay
This assay evaluates the ability of the test compounds to protect cells from induced necroptosis. Human colon adenocarcinoma HT-29 cells are a commonly used and reliable model for this assay.[17]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α
-
SM-164 (IAP antagonist)
-
z-VAD-FMK (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom, opaque-walled microplates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells by adding the diluted compounds to the wells and incubate for 1-2 hours.
-
Induce necroptosis by adding a mixture of TNF-α (e.g., 20 ng/mL), SM-164 (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells. Include appropriate controls (untreated cells, vehicle-treated cells, and cells treated with the necroptosis inducers only).
-
Incubate the plate for 24 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Normalize the luminescence data to the untreated control (100% viability) and the necroptosis-induced control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion and Future Directions
The N-(1H-indazol-6-yl)benzamide scaffold represents a promising starting point for the development of potent and selective RIPK1 inhibitors. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to this core structure can significantly enhance inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of novel analogs.
Future efforts in this area should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds. Further exploration of substitutions on both the indazole and benzamide rings, guided by computational modeling and the SAR insights presented here, will be crucial in advancing this chemical series towards clinical development for the treatment of inflammatory and neurodegenerative diseases.
References
-
Pajulas, A., Sims, K., Hanson, E., & Vendel, F. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology, 16, 1515942. [Link]
-
Pajulas, A., Sims, K., Hanson, E., & Vendel, F. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. [Link]
-
Pajulas, A., Sims, K., Hanson, E., & Vendel, F. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. [Link]
-
Lalaoui, N., & Vucic, D. (2021). Viral Suppression of RIPK1-Mediated Signaling. mBio, 12(4), e01334-21. [Link]
-
Li, J., McQuade, T., Siemer, A. B., Napetschnig, J., Moriwaki, K., Hsiao, Y. S., ... & Chan, F. K. M. (2018). Death-domain dimerization-mediated activation of RIPK1 controls necroptosis and RIPK1-dependent apoptosis. Proceedings of the National Academy of Sciences, 115(7), E1531-E1540. [Link]
-
Wang, X., & Li, Y. (2023). Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. Preprints.org. [Link]
-
Kelliher, M. A. (n.d.). RIPK proteins in cell death and tissue homeostasis. UMass Chan Medical School. [Link]
-
Zhang, T., Zhang, Y., Cui, Y., He, Y., Jiang, B., & Liu, X. (2022). Development of a First-in-Class RIPK1 Degrader to Enhance Antitumor Immunity. Advanced Science, 9(29), 2202888. [Link]
-
Yuan, J., Amin, P., & Ofengeim, D. (2019). Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. Nature Reviews Neuroscience, 20(1), 19-33. [Link]
-
Bio-Techne. (2024, July 17). THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit. Bioauxilium. [Link]
-
Tang, D., Kang, R., Berghe, T. V., Vandenabeele, P., & Kroemer, G. (2019). Schematic overview of TNF-α-induced signaling pathways to activation of NF-κB (a), apoptosis (b), and necroptosis (c). ResearchGate. [Link]
-
Zhu, Y., Chen, X., & Wu, X. (2025). RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers in Pharmacology, 16, 1530383. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit (96-well). BPS Bioscience. [Link]
-
Yu, X., Lin, H., Li, F., Wang, J., & Lu, D. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters, 15(6), 906-916. [Link]
-
Yu, X., Lin, H., Li, F., Wang, J., & Lu, D. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters. [Link]
-
Bio-Techne. (2024, July 18). THUNDER™ Phospho-RIPK1 (S166) + Total RIPK1 TR-FRET Cell Signaling Assay Kit. Bioauxilium. [Link]
-
Reaction Biology. (2026, February). RIPK1 NanoBRET Kinase Assay. Reaction Biology. [Link]
-
Garnish, J., Chen, M. A., Loro, E., Rijal, P., & Welsh, G. I. (2021). RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity. Cell Death & Disease, 12(4), 337. [Link]
-
Wang, Z., Li, Y., Wang, C., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2023). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
De Cauwer, L., Van de Walle, T., De Vreese, R., Van den Bossche, P., Goossens, K., De Winter, H., ... & Vandenabeele, P. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1150493. [Link]
-
Medical animations. (2020, October 7). Necroptosis | TNF-Alpha Signalling [Video]. YouTube. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Zhang, X., Dowling, J. P., & Zhang, J. (2019). TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation. PLoS Biology, 17(5), e3000261. [Link]
-
Ren, Y., Su, L., & Zhang, X. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 971350. [Link]
-
Chen, Y., Yuan, X., Yan, W., & Chen, L. (2023). The IC50 values against RIPK2, percent inhibition relative to control for RIPK1, and metabolic stability profiles of compounds RP1-29. ResearchGate. [Link]
-
Jouan-Lanhouet, S., Arshad, M. I., Piquet-Pellorce, C., Martin-Chouly, C., Le Moigne-Muller, G., Van Herreweghe, F., ... & Samson, M. (2020). Induction and detection of necroptotic cell death in mammalian cell culture. In Methods in Molecular Biology (pp. 119-134). Humana, New York, NY. [Link]
-
Kumar, A., & Singh, J. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1629-1653. [Link]
-
Wang, H., & Wang, X. (2022). Methodological advances in necroptosis research: From challenges to solutions. Frontiers in Cell and Developmental Biology, 10, 992226. [Link]
-
Massachusetts Biotechnology Council. (2021, May 4). Investigating the SAR of RIPK1 inhibitors. MassBio. [Link]
-
MBA-h1 and MBA-m1. (n.d.). Universität zu Köln. [Link]
-
De Cauwer, L., Van de Walle, T., De Vreese, R., Van den Bossche, P., Goossens, K., De Winter, H., ... & Vandenabeele, P. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. [Link]
-
Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Reilly, M. A. (2017). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. ACS Medicinal Chemistry Letters, 8(11), 1246-1251. [Link]
- GOOGLE PATENTS. (n.d.). 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1).
Sources
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 5. pnas.org [pnas.org]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 8. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SG11202102405YA - 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1) - Google Patents [patents.google.com]
- 11. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a First-in-Class RIPK1 Degrader to Enhance Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. experts.umn.edu [experts.umn.edu]
In Vivo Validation of N-(1H-indazol-6-yl)benzamide: A Comparative Guide to Assessing Therapeutic Potential as a PLK4 Inhibitor
This guide provides a comprehensive framework for the in vivo validation of N-(1H-indazol-6-yl)benzamide. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. While the specific target of N-(1H-indazol-6-yl)benzamide is not definitively established in public literature, closely related analogs, such as N-(1H-indazol-6-yl)benzenesulfonamide derivatives, have been developed as potent inhibitors of Polo-like Kinase 4 (PLK4).
Given this strong precedent, this guide will proceed under the well-founded hypothesis that N-(1H-indazol-6-yl)benzamide functions as a PLK4 inhibitor. This focus allows for the design of specific, rigorous, and clinically relevant in vivo validation studies. We will explore the mechanism of PLK4 inhibition, compare this strategy to alternative cancer therapies, and provide detailed experimental protocols to assess preclinical efficacy and safety.
Therapeutic Rationale: Targeting PLK4 in Cancer
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] While normal cells tightly control PLK4 levels, many cancers exhibit PLK4 overexpression, which is often associated with tumor progression, metastasis, and poor prognosis.[2][3]
The therapeutic strategy hinges on a concept known as "mitotic catastrophe." By inhibiting PLK4, we can disrupt centriole duplication, leading to the formation of abnormal mitotic spindles. This triggers cell cycle arrest and, ultimately, apoptotic cell death in cancer cells that are highly dependent on rapid proliferation.[4][5]
A particularly promising avenue for PLK4 inhibitors is in cancers with amplification of the TRIM37 gene. TRIM37 is an E3-ubiquitin ligase that regulates the pericentriolar material. In TRIM37-amplified tumors, cancer cells become hypersensitive to the loss of centrioles caused by PLK4 inhibition, creating a synthetic lethal interaction.[6][7][8][9]
Signaling Pathway: PLK4 Inhibition Leading to Mitotic Catastrophe
Caption: Synthetic lethality via PLK4 inhibition in TRIM37-amplified cancer.
Comparative Analysis with Alternative Therapies
PLK4 inhibition represents a targeted approach against mitotic machinery. Its performance should be benchmarked against other therapies that either target mitosis or are standard-of-care in relevant cancer types.
| Feature | N-(1H-indazol-6-yl)benzamide (as PLK4i) | Taxanes (e.g., Paclitaxel) | Aurora Kinase Inhibitors (e.g., Alisertib) |
| Primary Mechanism | Inhibits centriole duplication, leading to mitotic spindle collapse and apoptosis.[4][5] | Stabilizes microtubules, causing mitotic arrest and cell death. | Inhibit Aurora kinases (A/B), crucial for centrosome separation, spindle assembly, and cytokinesis.[10] |
| Target Population | Potentially most effective in tumors with PLK4 overexpression or specific biomarkers like TRIM37 amplification (e.g., breast cancer, neuroblastoma).[6][7][8] | Broadly used across many cancer types as it targets a fundamental process in all dividing cells. | Investigated in various hematological and solid tumors; efficacy can be limited by toxicity. |
| Resistance Mechanisms | Upregulation of drug efflux pumps, mutations in the PLK4 ATP-binding pocket (hypothesized). | Mutations in tubulin, overexpression of efflux pumps (e.g., P-glycoprotein). | Alterations in Aurora kinase expression or activity, activation of bypass signaling pathways. |
| Key Biomarkers | Predictive: TRIM37 amplification.[6][7] Pharmacodynamic: PLK4 protein stabilization, centrosome number modulation.[7][11] | Not well-defined, generally used in rapidly proliferating tumors. | Phospho-histone H3 (as a marker of mitotic arrest). |
| Preclinical Validation | Requires robust in vivo validation as detailed below. Several PLK4 inhibitors (e.g., CFI-400945, RP-1664) show strong preclinical efficacy.[4][5][6] | Extensive preclinical and clinical data across a wide range of cancers. | Significant preclinical data; clinical activity has been demonstrated but with associated toxicities.[10] |
In Vivo Validation Workflow
A phased approach is essential to systematically evaluate the therapeutic potential of N-(1H-indazol-6-yl)benzamide in vivo. This workflow ensures a logical progression from determining basic pharmacological properties to assessing anti-tumor efficacy and safety.
Experimental Workflow for In Vivo Validation
Caption: A systematic, three-phased workflow for in vivo validation.
Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Objective: To define the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establish a safe and tolerable dose range for efficacy studies.
Protocol: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c).
-
Compound Administration: Administer a single dose of N-(1H-indazol-6-yl)benzamide via the intended clinical route (e.g., oral gavage) and an intravenous (IV) route in parallel groups to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify compound concentration in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters: Cmax, Tmax, AUC, clearance, volume of distribution, and half-life (t1/2). An acceptable oral bioavailability and half-life are critical for proceeding.
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy immunodeficient mice (e.g., NOD/SCID) to match the strain used for later xenograft studies.
-
Dose Escalation: Administer the compound daily for 7-14 days across several dose cohorts.
-
Monitoring: Record daily body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake.
-
Endpoint Definition: The MTD is the highest dose that results in no more than 15-20% mean body weight loss and no mortality or severe, irreversible clinical signs.
Phase 2: Efficacy in Patient-Relevant Xenograft Models
Objective: To determine if N-(1H-indazol-6-yl)benzamide can inhibit tumor growth in vivo in a manner consistent with its proposed mechanism of action.
Protocol: Tumor Growth Inhibition (TGI) Study
-
Model Selection: Choose appropriate cancer models. Based on the PLK4 hypothesis, high-priority models include:
-
Tumor Establishment: Subcutaneously implant cancer cells or PDX fragments into the flank of immunodeficient mice.
-
Treatment: Once tumors reach an average volume of 150-200 mm³, randomize animals into groups:
-
Group 1: Vehicle Control
-
Group 2: N-(1H-indazol-6-yl)benzamide (at one or two doses below MTD)
-
Group 3: Positive Control (e.g., CFI-400945, if available, or standard-of-care for the tumor type)
-
-
Efficacy Assessment: Measure tumor volume with digital calipers 2-3 times per week. Record animal body weights as a measure of tolerability.
-
Data Analysis: Calculate Tumor Growth Inhibition (%TGI) and plot tumor volume over time. Statistically significant tumor growth delay or regression compared to the vehicle control is the primary efficacy endpoint.[6][13]
Protocol: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Conduct a short-term in vivo study (3-5 days of dosing) in tumor-bearing mice.
-
Sample Collection: Collect tumor tissue at several time points post-final dose (e.g., 2, 8, 24 hours).
-
Biomarker Assessment: Analyze tumor lysates or sections for on-target effects:
-
PLK4 Stabilization: Inhibition of PLK4 prevents its auto-degradation, leading to an accumulation of the protein. This can be measured by Western blot or IHC and is a direct marker of target engagement.[7][11]
-
Centrosome Amplification: At lower concentrations, PLK4 inhibitors can paradoxically cause an increase in centriole number, while higher doses lead to depletion.[4][14][15][16] This can be visualized by immunofluorescence staining of centrosome markers (e.g., γ-tubulin, pericentrin).
-
Apoptosis Induction: Measure markers of apoptosis, such as cleaved caspase-3, by IHC or Western blot to confirm the downstream cytotoxic effect.
-
Expected Data and Interpretation
A successful in vivo validation campaign would yield a cohesive dataset demonstrating a clear therapeutic window and on-target activity.
Hypothetical Data Summary Table (Neuroblastoma PDX Model)
| Parameter | N-(1H-indazol-6-yl)benzamide (25 mg/kg) | Positive Control (CFI-400945, 25 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%TGI) at Day 21 | 92% (Regression) | 88% (Regression) | 0% (Progressive Disease) |
| PLK4 Protein Level (Fold Change vs. Vehicle) | +4.5 | +4.2 | 1.0 |
| Cleaved Caspase-3 (% Positive Cells) | 15% | 12% | <1% |
| Mean Body Weight Change at Day 21 | -4% | -6% | +5% |
This hypothetical data would strongly support the therapeutic potential of N-(1H-indazol-6-yl)benzamide, showing superior or comparable efficacy to a known PLK4 inhibitor, clear on-target pharmacodynamic effects in the tumor, and good tolerability at an effective dose.
Conclusion
This guide outlines a rigorous, hypothesis-driven pathway for the in vivo validation of N-(1H-indazol-6-yl)benzamide as a potential PLK4 inhibitor. By integrating pharmacokinetic profiling, efficacy studies in biomarker-selected models, and on-target pharmacodynamic analysis, researchers can build a compelling preclinical data package. This systematic approach is crucial for establishing the therapeutic potential of novel compounds and making informed decisions for their advancement toward clinical development.
References
-
The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity. PubMed. [Link]
-
High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer. Spandidos Publications. [Link]
-
PLK4 inhibition: A therapeutic strategy to treat patients with TRIM37 amplified tumors. AACR Journals. [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. [Link]
-
Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PMC. [Link]
-
What are PLK4 inhibitors and how do they work?. News-Medical.net. [Link]
-
A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. bioRxiv. [Link]
-
Polo-like kinase 4: A molecular linchpin in cancer and its management. PMC. [Link]
-
A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. bioRxiv. [Link]
-
PLK4 Inhibition as a Strategy to Enhance Non–Small Cell Lung Cancer Radiosensitivity. AACR Journals. [Link]
-
Role for polo-like kinase 4 in mediation of cytokinesis. PNAS. [Link]
-
Abstract 1734: RP-1664: A potent and selective PLK4 inhibitor causing tumor regressions in TRIM37-high xenograft models of solid tumors. AACR Journals. [Link]
-
RP-1664 PLK4 Inhibitor. Repare Therapeutics. [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PMC. [Link]
-
Polo-like kinase 4 inhibition:astrategy for cancer therapy?. PMC. [Link]
-
Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. PNAS. [Link]
Sources
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reparerx.com [reparerx.com]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
A Senior Application Scientist's Guide to the Preclinical Candidate K22 versus the Clinical-Stage Inhibitor CFI-400945 and Other Known Kinase Inhibitors
An In-Depth Head-to-Head Comparison of Novel Indazole-Based PLK4 Inhibitors for Cancer Therapy
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A significant area of interest is the development of indazole-containing molecules as kinase inhibitors for cancer therapy. One such promising target is Polo-like kinase 4 (PLK4), a serine/threonine kinase that acts as a master regulator of centriole duplication.[2][3][4] Dysregulation of PLK4 is a hallmark of various cancers, leading to centrosome amplification, genomic instability, and tumor progression.[2][3][4] This makes PLK4 an attractive target for therapeutic intervention.
This guide provides a comprehensive head-to-head comparison of a promising preclinical N-(1H-indazol-6-yl)benzenesulfonamide derivative, hereafter referred to as K22 , with the clinical-stage PLK4 inhibitor CFI-400945 . We will also draw comparisons with other known kinase inhibitors that exhibit off-target activity against PLK4, namely VX-680 (a pan-Aurora kinase inhibitor) and Axitinib (a VEGFR inhibitor). This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform future research and development in this space.
Mechanism of Action: Targeting the Master Regulator of Centriole Duplication
PLK4's primary role is to initiate the formation of new centrioles during the cell cycle, a process critical for the assembly of the mitotic spindle and accurate chromosome segregation.[2][3] Overexpression of PLK4 in cancer cells leads to the formation of supernumerary centrioles, resulting in multipolar spindles, chromosome missegregation, and aneuploidy – a common characteristic of cancer cells.[2][5] Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately, cancer cell death.[6][7]
The PLK4 signaling pathway is a tightly regulated process involving autophosphorylation and interaction with several downstream and upstream proteins. Key substrates and interacting partners include STIL, SAS-6, and CEP152, which are essential for the formation of the cartwheel structure of the procentriole.
Caption: The PLK4 signaling pathway in centriole duplication and its inhibition by K22 and CFI-400945.
K22: A Highly Potent and Selective Preclinical Candidate
K22 is a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative identified as a highly potent inhibitor of PLK4.[7][8] Preclinical studies have demonstrated its exceptional in vitro inhibitory activity against PLK4 with an IC50 of 0.1 nM.[7][8] This high potency suggests a strong binding affinity to the ATP-binding pocket of PLK4. The selectivity profile of K22 is a key area for ongoing investigation to fully characterize its potential for off-target effects.
CFI-400945: A Clinically Investigated PLK4 Inhibitor
CFI-400945 is an orally bioavailable, potent, and selective inhibitor of PLK4 that has advanced into clinical trials.[6][7][9] It exhibits an IC50 of 2.8 nM for PLK4 and demonstrates selectivity against other PLK family members (PLK1-3 IC50s > 50 µM).[6][8] However, CFI-400945 does show some activity against other kinases, including AURKB, TRKA, and TRKB.[7][8] The inhibition of Aurora B kinase may contribute to its cellular effects, such as cytokinesis failure and polyploidization.[8]
VX-680 and Axitinib: PLK4 Inhibition as a Secondary Activity
VX-680 is primarily known as a pan-Aurora kinase inhibitor.[10] However, it also demonstrates inhibitory activity against PLK4 with a Ki value of 7.66 nM.[8] Axitinib, an approved drug for renal cell carcinoma, primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[11][12] Interestingly, it also inhibits PLK4 with an IC50 of 6.5 nM.[8] The polypharmacology of these drugs highlights the importance of comprehensive kinase profiling in drug development.
Comparative In Vitro Efficacy
The in vitro potency and anti-proliferative activity of these inhibitors provide a direct comparison of their potential therapeutic efficacy.
| Compound | Primary Target(s) | PLK4 IC50/Ki | Anti-proliferative Activity (MCF-7 IC50) | Reference(s) |
| K22 | PLK4 | 0.1 nM (IC50) | 1.3 µM | [7][8] |
| CFI-400945 | PLK4, AURKB, TRKA/B | 2.8 nM (IC50), 0.26 nM (Ki) | 14-165 nM (in a panel of breast cancer cells) | [6][8] |
| VX-680 | Aurora Kinases | 7.66 nM (Ki) | Not specifically reported for PLK4-dependent proliferation | [8][10] |
| Axitinib | VEGFRs | 6.5 nM (IC50) | Not specifically reported for PLK4-dependent proliferation | [8][11][12] |
Data Summary: K22 demonstrates the highest potency against PLK4 in enzymatic assays. CFI-400945 also shows high potency and has demonstrated significant anti-proliferative effects in various breast cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against PLK4.
Caption: Workflow for a murine pharmacokinetic study.
Detailed Steps:
-
Animal Handling: Use a sufficient number of mice (e.g., 3-5 per time point) and allow them to acclimatize.
-
Compound Formulation and Dosing: Formulate the test compound in a suitable vehicle. Administer the compound via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).
Clinical Relevance and Future Perspectives
CFI-400945 has undergone Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies. [9][13][14]In a Phase I study in patients with relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), CFI-400945 demonstrated clinical activity, with some patients achieving complete remission. [9]These findings are particularly encouraging in high-risk patients, including those with TP53 mutations. [9][15]The dose-limiting toxicity was identified as enteritis/colitis. [9] The promising preclinical data for K22, particularly its high potency, warrants further investigation. Future studies should focus on a comprehensive selectivity profiling, in vivo efficacy studies in relevant cancer models, and detailed toxicology assessments to determine its potential for clinical development.
Conclusion
The development of potent and selective PLK4 inhibitors represents a promising therapeutic strategy for a range of cancers. The preclinical candidate K22, with its sub-nanomolar potency, stands out as a highly promising molecule for further development. The clinical-stage inhibitor CFI-400945 has provided crucial proof-of-concept for the therapeutic utility of targeting PLK4, demonstrating clinical activity in difficult-to-treat patient populations. The off-target PLK4 activity of drugs like VX-680 and Axitinib underscores the interconnectedness of kinase signaling pathways and the potential for drug repurposing. Continued research into the nuances of PLK4 biology and the development of next-generation inhibitors like K22 will be critical in realizing the full therapeutic potential of this important cancer target.
References
- Sun, P., Fan, C., Liu, N., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Mason, J. M., Lin, D. C. C., Wei, X., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176.
- Sun, P., Fan, C., Liu, N., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC.
- Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. (2024). PubMed.
- Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (N.D.). PMC.
- A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. (N.D.). CIRM.
- Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC). (2020). Treadwell Therapeutics.
- Polo-like kinase 4: a molecular linchpin in cancer and its management. (2025). PMC.
- Preliminary Results from a Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of Cfi-400945 As a Single Agent or in Combination with Azacitidine or Decitabine in Patients with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia (TWT-202). (2022).
- Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer p
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (N.D.). PMC.
- PLK4 (G95L)
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (N.D.). Frontiers.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). PMC.
- Polo-like kinase 4 inhibition:a str
- Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. (2023).
- PLK4 Kinase Assay Protocol. (N.D.).
- Murine Pharmacokinetic Studies. (N.D.). PMC.
- VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. (2004). PubMed.
- High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer. (2018).
- Role for polo-like kinase 4 in medi
- Application Notes and Protocols for Investigating the Antiproliferative Activity of Flavonoids in MCF-7 Breast Cancer Cells. (N.D.). Benchchem.
- Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs. (N.D.). Eurofins Discovery.
- Pharmacokinetic studies in mice or r
- Murine Pharmacokinetic Studies | Request PDF. (2025).
- LanthaScreen® Eu Kinase Binding Assay for PLK4. (N.D.). Thermo Fisher Scientific.
- Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity. (2014). Toxicological Sciences | Oxford Academic.
- Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. (N.D.). PMC.
- Tozasertib (VX-680) | Aurora Kinase inhibitor | CAS 639089-54-6. (2024). Selleck Chemicals.
- Pk/bio-distribution. (N.D.). MuriGenics.
- PLK4 NanoBRET Kinase Assay. (2026). Reaction Biology.
- What are PLK4 inhibitors and how do they work?. (2024). Benchchem.
- TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. (2014).
- Animal Pharmacokinetic Studies for Safe Tre
- Original Article VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in. (2010). Springer.
- Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using N
- Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. (N.D.). Medscape.
- Axitinib: MedlinePlus Drug Inform
Sources
- 1. molbiolcell.org [molbiolcell.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Axitinib: MedlinePlus Drug Information [medlineplus.gov]
- 13. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of N-(1H-indazol-6-yl)benzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in the design of contemporary kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of a wide array of kinases.[1] This guide provides a comprehensive analysis of the kinase selectivity profile of N-(1H-indazol-6-yl)benzamide and its structurally related derivatives. By examining the subtle yet impactful modifications to this core structure, we can gain a deeper understanding of the determinants of kinase selectivity and how to rationally design next-generation therapeutics with improved potency and reduced off-target effects.
While direct, comprehensive selectivity data for the parent compound, N-(1H-indazol-6-yl)benzamide, is not extensively published, a wealth of information is available for its derivatives. This guide will leverage this data to provide a comparative framework, highlighting how substitutions on the indazole and benzamide moieties can dramatically alter the kinase inhibition profile. We will delve into specific examples of N-(1H-indazol-6-yl)benzamide derivatives that have been optimized to target kinases such as FMS-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4).
Comparative Kinase Inhibition Profiles
The kinase selectivity of a compound is a critical determinant of its therapeutic window. Broad-spectrum inhibitors can be beneficial in certain contexts, but often, high selectivity is desired to minimize toxicity. The following sections compare the selectivity profiles of two key derivatives of the N-(1H-indazol-6-yl)benzamide scaffold.
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives: Potent FLT3 Inhibition
A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized and identified as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2][3] One of the most potent compounds in this series, compound 8r , demonstrated strong inhibitory activity against wild-type FLT3 and its drug-resistant mutants.[2]
Table 1: Kinase Inhibition Profile of Compound 8r [2]
| Kinase | IC50 (nM) |
| FLT3 | 41.6 |
| FLT3-ITD (W51) | 22.8 |
| FLT3-TKD (D835Y) | 5.64 |
| ABL1 | >10,000 |
| ALK | >10,000 |
| AURKA | >10,000 |
| c-MET | >10,000 |
| EGFR | >10,000 |
| FGFR1 | >10,000 |
| KDR (VEGFR2) | 1,230 |
| KIT | 234 |
| PDGFRα | 1,580 |
| RET | >10,000 |
| SRC | >10,000 |
| Screened against a panel of 42 kinases, with high selectivity for FLT3. |
The data clearly indicates that the addition of the benzimidazole moiety and further substitutions directs the selectivity of the N-(1H-indazol-6-yl)benzamide scaffold towards FLT3, with minimal activity against a broad panel of other kinases.
N-(1H-indazol-6-yl)benzenesulfonamide Derivatives: Targeting PLK4
By replacing the benzamide with a benzenesulfonamide group, the kinase selectivity profile of the N-(1H-indazol-6-yl) scaffold can be shifted towards Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[4] Overexpression of PLK4 is linked to the development of several cancers. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized, with compound K22 emerging as a highly potent and selective PLK4 inhibitor.[4]
Table 2: Kinase Inhibition Profile of Compound K22 [4]
| Kinase | IC50 (nM) |
| PLK4 | 0.1 |
| PLK1 | >10,000 |
| PLK2 | >10,000 |
| PLK3 | >10,000 |
| Further selectivity data against a broader panel was not specified in the source. |
This example illustrates the profound impact of modifying the acyl group on the 6-aminoindazole core, redirecting its inhibitory activity from tyrosine kinases like FLT3 to serine/threonine kinases such as PLK4.
Experimental Methodologies for Determining Kinase Selectivity
Accurate and robust determination of a compound's kinase selectivity is paramount in drug discovery. Several well-established methods are employed, each with its own advantages and limitations. This section details the protocols for two widely used techniques: in vitro kinase assays and cellular thermal shift assays (CETSA).
In Vitro Kinase Inhibition Assay
This is the most direct method to measure the potency of a compound against a purified kinase. The assay typically measures the transfer of a phosphate group from ATP to a substrate.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol: [5][6][7]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., N-(1H-indazol-6-yl)benzamide derivative) in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Mixture: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer.
-
Initiate Reaction: Add the diluted test compound to the wells containing the kinase reaction mixture. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Several detection methods can be used, including:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[8]
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction using an enzyme-coupled system that generates a luminescent signal.[5]
-
Fluorescence-Based Assays: Using modified substrates that exhibit a change in fluorescence upon phosphorylation. This includes methods like TR-FRET and Fluorescence Polarization.[9]
-
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular context.[10][11][12][13] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: [10][11][13][14]
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions to allow for compound uptake and target engagement.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer, such as PBS, supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Subject the cell aliquots to a temperature gradient using a thermal cycler. A typical temperature range is from 40°C to 70°C, with 2-3°C increments, for a duration of 3 minutes at each temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[14]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
Signaling Pathway Context
To fully appreciate the implications of kinase selectivity, it is essential to understand the biological pathways in which these kinases operate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protocols.io [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Novel PLK4 Inhibitors: A Comparative Guide to N-(1H-indazol-6-yl)benzamide Derivatives and Clinical-Stage Compound CFI-400945
Introduction: Polo-like Kinase 4 (PLK4) as a Strategic Target in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division.[1][2][3] The precise control of centriole number is critical for the formation of a bipolar mitotic spindle, which in turn ensures accurate chromosome segregation. Overexpression of PLK4 has been observed in a variety of human cancers, including breast, ovarian, and pancreatic cancers, and is often associated with centrosome amplification, genomic instability, and aneuploidy – hallmarks of tumorigenesis.[1][2][3] This dependency of cancer cells on PLK4 for proliferation presents a compelling therapeutic window, making selective PLK4 inhibition a promising strategy for cancer treatment.[2]
This guide provides a comparative analysis of a preclinical N-(1H-indazol-6-yl)benzamide derivative, here represented by the potent benzenesulfonamide analog K22 , against the clinical-stage PLK4 inhibitor, CFI-400945 . We will delve into their mechanisms, comparative preclinical data, and the experimental workflows required to perform such a benchmark.
The PLK4 Signaling Pathway and Mechanism of Inhibition
PLK4 is a tightly regulated kinase. Its central function is to phosphorylate its substrate, STIL, which initiates the assembly of the procentriole. The kinase's own stability is regulated by autophosphorylation, which creates a phosphodegron that is recognized by the SCF/β-TrCP ubiquitin ligase complex, leading to its degradation. This autoregulatory loop ensures that PLK4 levels are kept in check.
Inhibitors like K22 and CFI-400945 are ATP-competitive, binding to the kinase domain of PLK4 and preventing the phosphorylation of its substrates.[2] This disruption of PLK4 activity leads to a failure in centriole duplication, resulting in mitotic errors and, ultimately, cell cycle arrest or apoptosis in cancer cells.[2][4]
Caption: PLK4 pathway and points of therapeutic intervention.
Compound Profiles
Preclinical Candidate: K22
K22 is a novel derivative based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold.[3] It was developed through structural simplification and fragment growth methodologies to optimize its inhibitory activity against PLK4.[3] As a preclinical compound, it represents a highly potent and promising chemical starting point for further development.
Clinical Trial Compound: CFI-400945
CFI-400945 is a first-in-class, orally bioavailable inhibitor of PLK4 that has advanced into clinical trials.[4][5][6] It has been investigated as a monotherapy in patients with advanced solid tumors, as well as in hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[5][7] Its journey through clinical development provides valuable insights into the therapeutic potential and challenges of targeting PLK4 in humans.
Head-to-Head Comparison: K22 vs. CFI-400945
The following table summarizes the key performance metrics for both compounds based on publicly available data.
| Parameter | K22 | CFI-400945 | Rationale and Significance |
| Biochemical Potency | Measures direct interaction with the target protein. A lower IC50/Ki indicates higher potency. | ||
| PLK4 IC50 | 0.1 nM[3] | 2.8 nM[8] | Both compounds are highly potent, with K22 showing exceptional sub-nanomolar activity in this in vitro assay. |
| PLK4 Ki | Not Reported | 0.26 nM[8] | The Ki value for CFI-400945 confirms its high-affinity binding to the PLK4 enzyme. |
| Cellular Activity | Demonstrates the compound's ability to engage the target within a cellular context and exert a biological effect. | ||
| Anti-proliferative IC50 | 1.3 µM (MCF-7 cells)[3] | Active in multiple breast cancer cell lines[4] | K22 shows micromolar anti-proliferative activity. The discrepancy between biochemical and cellular potency is common and can be due to factors like cell permeability and efflux. |
| Selectivity | Crucial for minimizing off-target effects and improving the therapeutic index. | ||
| Off-Target Profile | Not Reported | Inhibits AURKB, TRKA, TRKB, TEK at <100 nM[4][8] | CFI-400945 is not entirely specific for PLK4, with activity against other kinases. This could contribute to both its efficacy and toxicity profile.[4] |
| Pharmacokinetics | Determines the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which are critical for in vivo efficacy. | ||
| Half-life (T1/2) | 1.07 h (mouse, IV)[3] | Favorable pharmacokinetics reported[4] | K22 exhibits an acceptable half-life in mice for a preclinical candidate. |
| AUC (0-t) | 447 ng·h/mL (mouse, IV)[3] | Not Reported | This value for K22 indicates good systemic exposure in preclinical models. |
| In Vivo Efficacy | The ultimate test of a compound's potential to shrink tumors in a living organism. | ||
| Preclinical Models | Colony formation inhibition in MCF-7 cells[3] | Antitumor activity in breast and pancreatic cancer xenografts[4][9] | CFI-400945 has demonstrated significant single-agent activity in multiple patient-derived xenograft models.[4][9] |
| Clinical Data | Provides information on safety, tolerability, and efficacy in humans. | ||
| Phase I (Solid Tumors) | N/A | MTD established at 64 mg/day[7] | Dose-limiting toxicities included enteritis and colitis. |
| Phase I (AML/MDS) | N/A | 3 of 9 evaluable AML patients achieved complete remission.[5] | Showed promising activity in a high-risk patient population, including those with TP53 mutations.[5] |
Experimental Protocols for Benchmarking
To generate the comparative data presented above, a series of standardized in vitro and in vivo assays are required. The choice of each protocol is dictated by the need to build a comprehensive profile of the inhibitor, from its direct interaction with the target to its effects in a complex biological system.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified target kinase.
Causality: This is the foundational experiment to confirm direct target engagement and quantify potency. A radiometric assay using ³³P-ATP is a gold standard due to its sensitivity and direct measurement of phosphate transfer.
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds (K22, CFI-400945) in DMSO, then further in the reaction buffer.
-
In a 96-well plate, add the diluted compounds, a suitable peptide substrate for PLK4, and purified recombinant human PLK4 enzyme.
-
Initiate the kinase reaction by adding a solution containing cold ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay.
Cell-Based Anti-Proliferation Assay
Objective: To measure the effect of the compound on the proliferation of cancer cells.
Causality: This assay moves from the purified protein to a living cell system. It assesses not only target inhibition but also cell permeability and the downstream consequences of target engagement on cell viability.
Protocol:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours (approximately 3-4 cell doublings).
-
Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot cell viability against compound concentration to calculate the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the compound in a living animal model.
Causality: This is a critical preclinical step to determine if the compound's in vitro and cellular activity translates into a therapeutic effect in a complex in vivo environment, taking into account its pharmacokinetic and pharmacodynamic properties.
Protocol:
-
Implant human tumor cells (e.g., from a patient-derived xenograft model of breast cancer) subcutaneously into immunocompromised mice (e.g., NOD/SCID).[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, K22, CFI-400945 at various doses).
-
Administer the compounds orally or via the appropriate route, following a defined schedule (e.g., once daily for 21 days).
-
Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers like Ki-67 staining).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Conclusion and Future Directions
This comparative analysis demonstrates that the N-(1H-indazol-6-yl)benzamide scaffold is a promising starting point for the development of highly potent PLK4 inhibitors. The preclinical candidate, K22, exhibits superior biochemical potency compared to the clinical-stage compound CFI-400945, although further studies are required to assess its cellular activity across a broader panel of cancer cell lines and its in vivo efficacy.
CFI-400945, while slightly less potent in vitro, has demonstrated a clear path to the clinic, showing encouraging signs of efficacy in patients with high-risk AML.[5] However, its off-target activities and dose-limiting toxicities highlight the ongoing need for inhibitors with improved selectivity and safety profiles.[4][8]
For researchers in drug development, K22 represents an excellent lead compound for further optimization. Key next steps would involve a comprehensive selectivity screen against a panel of kinases, optimization of its ADME properties to enhance oral bioavailability and half-life, and subsequent evaluation in in vivo efficacy models. By benchmarking against established clinical compounds like CFI-400945, the development of next-generation PLK4 inhibitors can be accelerated, with the ultimate goal of delivering more effective and safer therapies to cancer patients.
References
-
Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Yee, K., et al. (2024). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Leukemia, 38(3), 502-512. [Link]
-
CIRM. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. [Link]
-
Inhibitor, P. (2024, June 21). What are PLK4 inhibitors and how do they work? Inhibitor Pro. [Link]
-
Pellizzari, S. M. (2022). Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer. Western University. [Link]
-
Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
A, P. (2014). A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. Cancer Discovery. [Link]
-
ResearchGate. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. [Link]
-
The Chemical Probes Portal. (2016). CFI-400945. [Link]
-
Holland, A. J., & Cleveland, D. W. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Cancer Cell, 26(2), 153–155. [Link]
-
O'Kane, G. M., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget, 8(15), 24144–24154. [Link]
-
O'Kane, G. M., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget, 8(15), 24144-24154. [Link]
Sources
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 9. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts | Oncotarget [oncotarget.com]
Safety Operating Guide
A Guide to the Proper Disposal of N-(1H-indazol-6-yl)benzamide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(1H-indazol-6-yl)benzamide, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Assessment
N-(1H-indazol-6-yl)benzamide is a heterocyclic compound containing both indazole and benzamide moieties. While specific toxicological data is limited, an analysis of these functional groups suggests potential hazards.
-
Indazole Derivatives: Indazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, and antitumor properties.[1][2] Some indazole derivatives may cause skin, eye, and respiratory irritation.[3][4]
-
Benzamide Derivatives: Benzamides are derivatives of benzoic acid.[5] Some benzamides are classified as harmful if swallowed and are suspected of causing genetic defects.[6] They can also be incompatible with strong oxidizing agents and bases.[6][7]
Given these characteristics, N-(1H-indazol-6-yl)benzamide should be handled with appropriate personal protective equipment (PPE) and engineering controls.[8]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat.[3][9] |
| Eye Irritation | Safety goggles or a face shield.[3][9] |
| Respiratory Irritation | Use in a well-ventilated area or a chemical fume hood.[3][10] |
| Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3] |
Waste Segregation: The Foundation of Safe Disposal
Proper waste segregation is the first and most critical step in the disposal process.[11] N-(1H-indazol-6-yl)benzamide waste must be collected in designated, clearly labeled containers.
-
Solid Waste: Unused or expired N-(1H-indazol-6-yl)benzamide, as well as contaminated materials such as weighing paper, gloves, and pipette tips, should be collected in a dedicated "Non-halogenated Solid Chemical Waste" container.
-
Liquid Waste: Solutions containing N-(1H-indazol-6-yl)benzamide should be collected in a designated "Non-halogenated Liquid Chemical Waste" container. Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Never mix chemical waste streams. [11] Combining incompatible chemicals can lead to dangerous reactions.
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the disposal of N-(1H-indazol-6-yl)benzamide in various forms.
Disposal of Unused or Expired Solid Compound
-
Preparation: Work within a chemical fume hood. Wear all required PPE as outlined in Table 1.
-
Transfer: Carefully transfer the solid N-(1H-indazol-6-yl)benzamide into a pre-labeled "Non-halogenated Solid Chemical Waste" container. Use a spatula or other appropriate tool to avoid generating dust.
-
Sealing and Labeling: Securely close the waste container. Ensure the label clearly indicates the contents, including the full chemical name and any known hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Disposal of Contaminated Materials
-
Collection: Place all solid materials contaminated with N-(1H-indazol-6-yl)benzamide (e.g., gloves, absorbent pads, weighing paper) into a sealable plastic bag.
-
Transfer: Deposit the sealed bag into the "Non-halogenated Solid Chemical Waste" container.
-
Decontamination of Glassware:
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the solvent rinse in the "Non-halogenated Liquid Chemical Waste" container.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.[12]
-
Disposal of Liquid Waste
-
Collection: Carefully pour or pipette solutions containing N-(1H-indazol-6-yl)benzamide into a labeled "Non-halogenated Liquid Chemical Waste" container.
-
pH Neutralization (if applicable): If the waste solution is acidic or basic, it may need to be neutralized before disposal. Consult your institution's waste management guidelines.
-
Sealing and Storage: Securely cap the liquid waste container and store it in a designated secondary containment bin within the waste accumulation area.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the laboratory safety officer.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Small Spills (manageable by laboratory personnel):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Contact your institution's emergency response team.
-
Final Disposal: Regulatory Compliance
The final disposal of chemical waste must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][13][14] The primary methods for the disposal of non-halogenated organic compounds include:
-
Incineration: High-temperature incineration is the preferred method for the destruction of organic chemical waste.[15]
-
Landfill: In some cases, and after appropriate treatment such as inertization, chemical waste may be disposed of in a designated hazardous waste landfill.[15]
Never dispose of N-(1H-indazol-6-yl)benzamide down the drain or in the regular trash. [11][16] This is a violation of environmental regulations and can lead to contamination of water systems.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(1H-indazol-6-yl)benzamide.
Caption: Decision workflow for N-(1H-indazol-6-yl)benzamide disposal.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Thermo Fisher Scientific. (2025, September 7). 1H-Indazol-5-amine Safety Data Sheet.
- AiFChem. (2025, July 22). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
- MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- Sigma-Aldrich. (2025, November 6). Benzamide Safety Data Sheet.
- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
- The Good Scents Company. (n.d.). Benzamide.
- AK Scientific, Inc. (n.d.). 2-N-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole Safety Data Sheet.
- Central Drug House. (n.d.). Benzamide Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Echemi. (n.d.). Benzamide, N-(6-hydroxy-1H-indazol-3-yl)- (9CI) Safety Data Sheets.
- ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Echemi. (n.d.). Benzamide Formula.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Thermo Fisher Scientific. (2010, September 7). Benzamide Safety Data Sheet.
- ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- Americhem. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- National Center for Biotechnology Information. (n.d.). Benzamide.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
- World Health Organization. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs.
- Benchchem. (2025). Proper Disposal of 6-Bromo-1H-indazole: A Guide for Laboratory Professionals.
- Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- U.S. Environmental Protection Agency. (2026, February 27). EPA Hazardous Waste Types and Identification Process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. benzamide, 55-21-0 [thegoodscentscompany.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. echemi.com [echemi.com]
- 10. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. objectstorage.ap-dcc-gazipur-1.oraclecloud15.com [objectstorage.ap-dcc-gazipur-1.oraclecloud15.com]
- 16. Ensuring the safe handling of chemicals [who.int]
A Senior Application Scientist's Guide to the Safe Handling of N-(1H-indazol-6-yl)benzamide
Hazard Assessment: A Proactive Stance
N-(1H-indazol-6-yl)benzamide is comprised of two key moieties, each with a distinct hazard profile that informs our handling protocols.
-
Indazole Derivatives : Compounds within the indazole family are recognized for their wide range of biological activities.[1][2] From a safety perspective, they can be harmful if inhaled and may cause skin irritation.[3] Therefore, all handling procedures must be designed to minimize the generation of dust or aerosols.
-
Benzamide : The benzamide structure is associated with more specific hazards. It is classified as harmful if swallowed and is suspected of causing genetic defects.[4][5][6] It may also cause irritation to the skin, eyes, and respiratory tract.[7][8] Although it is a combustible solid, it is not easily ignited.[5]
Given this composite profile, N-(1H-indazol-6-yl)benzamide should be treated as a substance that is harmful if ingested, a potential skin and eye irritant, and a suspected mutagen. All operations should be conducted with the goal of eliminating routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling N-(1H-indazol-6-yl)benzamide.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][9] | Protects against accidental splashes of solutions and airborne particles, preventing potential serious eye irritation.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness). Inspect gloves for defects before each use. For prolonged contact or handling larger quantities, consider double-gloving.[3][4] | Prevents direct skin contact. The parent compounds are known skin irritants, and this measure minimizes the primary route of dermal exposure.[7] |
| Body Protection | A long-sleeved laboratory coat with a solid front. For tasks involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3][10] | Minimizes the risk of skin exposure from spills and prevents the contamination of personal clothing.[3] |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate cartridges for vapors) is mandatory.[11] | Indazole-containing compounds may be harmful if inhaled.[3] Engineering controls like a fume hood are the primary method to prevent respiratory exposure. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing risk. Follow these steps for every procedure involving N-(1H-indazol-6-yl)benzamide.
A. Preparation
-
Designate Area: All handling of this compound must occur in a designated area, preferably a certified chemical fume hood.[3]
-
Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[8]
-
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and a dedicated chemical spill kit before beginning work.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.
B. Handling
-
Weighing and Transfer (Solids): Conduct all weighing and transfer operations within the fume hood to contain any dust. Use spatulas and weighing paper appropriate for the quantity to prevent dispersal.
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate apparatus to prevent splashing.
-
Conducting Reactions: Keep all reaction vessels capped or covered to the extent feasible. Ensure any off-gassing is properly vented through the fume hood.
C. Post-Handling & Cleanup
-
Decontamination: Thoroughly wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove your apron (if used), then gloves (turning them inside out), followed by your face shield/goggles, and finally your lab coat.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if no contamination is suspected.[4]
Emergency Procedures: Plan for the Unexpected
A. Spills
-
Small Spill (<1 gram):
-
Ensure you are wearing your full PPE.
-
Gently cover the spill with a non-reactive absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.[11]
-
-
Large Spill (>1 gram):
B. Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Disposal Plan: Responsible Waste Management
All materials contaminated with N-(1H-indazol-6-yl)benzamide must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all waste solid compound and any materials used for spill cleanup in a clearly labeled, sealed, and puncture-proof hazardous waste container.[11]
-
Liquid Waste: Collect all waste solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Contaminated Labware (Gloves, Wipes, Pipette Tips): Place all disposable items that have come into contact with the compound into the designated solid hazardous waste container.[3]
-
Empty Containers: Triple rinse the empty container with a suitable solvent. Collect the rinsate and dispose of it as liquid hazardous waste. Puncture the container to prevent reuse before discarding it.[3]
Logical Workflow for Safe Handling
The following diagram outlines the decision-making and procedural flow for safely working with N-(1H-indazol-6-yl)benzamide.
Caption: Logical workflow for handling N-(1H-indazol-6-yl)benzamide.
References
- Personal protective equipment for handling Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate - Benchchem.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. (2024).
- Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Safety Data Sheet - Cayman Chemical. (2025).
- Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem.
- Benzamide, N-(6-hydroxy-1H-indazol-3-yl)- (9CI) Safety Data Sheets - Echemi.
- Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. (2018).
- SAFETY DATA SHEET - 3. (2025).
- Benzamide - Santa Cruz Biotechnology.
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship.
- Protective Equipment | Plant Protection - Albert Kerbl GmbH.
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022).
- (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate.
- Benzamide - SAFETY DATA SHEET. (2010).
- Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Discovery and synthesis of novel indazole derivatives - Benchchem.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
